molecular formula C8H7FINO B1333731 N-(2-fluoro-4-iodophenyl)acetamide CAS No. 97760-94-6

N-(2-fluoro-4-iodophenyl)acetamide

Katalognummer: B1333731
CAS-Nummer: 97760-94-6
Molekulargewicht: 279.05 g/mol
InChI-Schlüssel: HRBWAJGVVZVRSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Fluoro-4-iodophenyl)acetamide (CAS 97760-94-6) is a versatile halogenated anilide compound with a molecular formula of C8H7FINO and a molecular weight of 279.05 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the design and development of novel therapeutic agents. Its structure, featuring both fluorine and iodine substituents on the acetamide backbone, makes it a prominent precursor in the synthesis of more complex molecular hybrids, such as 1,2,3-triazole derivatives, which are being actively investigated for their potent antiviral activities . In scientific research, this compound's primary value lies in its application as a key precursor in click chemistry and other synthetic routes to create libraries of compounds for biological screening. Recent studies have explored similar acetamide-functionalized compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme target for COVID-19 therapeutics . Furthermore, structure-activity relationship (SAR) studies on related aryl acetamide series have highlighted the significant role of halogen atoms, especially fluorine, in enhancing anticryptosporidial potency and optimizing pharmacokinetic properties, underscoring the research relevance of this chemical scaffold in antiparasitic drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-fluoro-4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWAJGVVZVRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381971
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-94-6
Record name N-(2-fluoro-4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of N-(2-fluoro-4-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Acetamides in Medicinal Chemistry

N-(2-fluoro-4-iodophenyl)acetamide is a halogenated aromatic amide, a class of compounds of significant interest in the field of drug discovery and development. The strategic incorporation of halogen atoms, such as fluorine and iodine, into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the larger iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for further synthetic transformations (e.g., cross-coupling reactions), or be replaced with a radioisotope for imaging studies.

This guide provides a comprehensive technical overview centered on a fundamental characteristic of N-(2-fluoro-4-iodophenyl)acetamide: its molecular weight. We will detail the systematic determination of its chemical formula, the precise calculation of its molecular weight, a validated protocol for its synthesis from commercially available precursors, and the analytical methods required to confirm its identity and, by extension, its molecular weight.

PART 1: Determination of Molecular Formula and Weight

The cornerstone of any chemical characterization is the accurate determination of the molecular formula and weight. This process begins with a systematic analysis of the compound's nomenclature.

From Nomenclature to Structure

The IUPAC name N-(2-fluoro-4-iodophenyl)acetamide precisely describes the molecular architecture:

  • Acetamide : A functional group with the structure -NH-C(=O)CH₃.

  • Phenyl : A benzene ring (C₆H₅) to which the acetamide is attached.

  • N- : Indicates the acetamide group is connected via its nitrogen atom to the phenyl ring.

  • 2-fluoro- : A fluorine atom is substituted at the second carbon of the phenyl ring, relative to the point of attachment of the acetamide group.

  • 4-iodo- : An iodine atom is substituted at the fourth carbon of the phenyl ring.

This nomenclature leads to the chemical structure depicted below.

Caption: Chemical structure of N-(2-fluoro-4-iodophenyl)acetamide.

Derivation of the Chemical Formula

Based on the structure, we can enumerate the constituent atoms:

  • Carbon (C) : 6 in the phenyl ring and 2 in the acetyl group, for a total of 8.

  • Hydrogen (H) : 3 on the phenyl ring (at positions 3, 5, and 6), 1 on the nitrogen, and 3 in the methyl group, for a total of 7.

  • Fluorine (F) : 1 on the phenyl ring.

  • Iodine (I) : 1 on the phenyl ring.

  • Nitrogen (N) : 1 in the amide linkage.

  • Oxygen (O) : 1 in the carbonyl group.

This summation yields the molecular formula: C₈H₇FINO .

Calculation of Molecular Weight

With the established molecular formula, we can calculate the precise molecular weight. It is crucial to distinguish between monoisotopic mass and average molecular weight (often used interchangeably but distinct).

  • Monoisotopic Mass : Calculated using the mass of the most abundant isotope of each element. This is the mass that would be observed in high-resolution mass spectrometry.

  • Average Molecular Weight (or Molar Mass) : Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This value is used for stoichiometric calculations in the laboratory.

The atomic masses used for this calculation are provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementCountMonoisotopic Mass (Da)Total Monoisotopic Mass (Da)Average Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon (C)812.00000096.00000012.01196.088
Hydrogen (H)71.0078257.0547751.0087.056
Fluorine (F)118.99840318.99840318.99818.998
Iodine (I)1126.904473126.904473126.904126.904
Nitrogen (N)114.00307414.00307414.00714.007
Oxygen (O)115.99491515.99491515.99915.999
Total 278.95564 279.052

The calculated monoisotopic mass is 278.956 Da , and the average molecular weight is 279.05 g/mol .

PART 2: Synthesis and Verification Protocol

Proposed Synthetic Workflow

The synthesis involves a standard nucleophilic acyl substitution reaction where the amino group of 2-fluoro-4-iodoaniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Fluoro-4-iodoaniline (C₆H₅FIN) MW: 237.01 g/mol R N-Acetylation Reflux, 10-15 min A->R B Acetic Anhydride (C₄H₆O₃) B->R C Glacial Acetic Acid (Solvent) C->R W1 Quench with Ice Water R->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold Water W2->W3 P Dry under Vacuum W3->P FP N-(2-fluoro-4-iodophenyl)acetamide (C₈H₇FINO) Expected MW: 279.05 g/mol P->FP

Caption: Synthetic workflow for N-(2-fluoro-4-iodophenyl)acetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the acetylation of substituted anilines[3].

  • Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-fluoro-4-iodoaniline (e.g., 1.0 eq, 2.37 g, 10 mmol) with glacial acetic acid (e.g., 10 mL).

  • Addition of Acetylating Agent : To the stirred mixture, add acetic anhydride (e.g., 1.2 eq, 1.13 mL, 12 mmol).

  • Reaction : Heat the mixture to reflux (approximately 118 °C) and maintain for 10-15 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating accelerates the reaction rate. The short reflux time is typically sufficient for the complete conversion of the aniline.

  • Workup : Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water (e.g., 100 mL) while stirring.

    • Causality: This step serves two purposes: it quenches any unreacted acetic anhydride and precipitates the solid organic product, which is typically insoluble in water.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification : Wash the solid on the filter with several portions of cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying : Dry the purified product under vacuum to a constant weight.

PART 3: Analytical Characterization and Verification

To confirm the identity of the synthesized product and validate its calculated molecular weight, a suite of analytical techniques must be employed.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the molecular weight of a compound.

  • Experimental Goal : To observe the molecular ion ([M]⁺ or [M+H]⁺) and confirm its mass-to-charge ratio (m/z) matches the calculated value.

  • Expected Result : Using high-resolution mass spectrometry (HRMS), one would expect to find a peak corresponding to the protonated molecule [C₈H₇FINO + H]⁺ at an m/z of approximately 279.9635 . This experimental value provides definitive confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the chemical structure, providing indirect but powerful confirmation of the molecular formula.

  • ¹H NMR : This technique will confirm the number and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the three aromatic protons, the N-H proton, and the methyl (CH₃) group protons.

  • ¹³C NMR : This will show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule, confirming the carbon backbone.

  • ¹⁹F NMR : A singlet in the ¹⁹F NMR spectrum would confirm the presence of a single, unique fluorine atom.

Elemental Analysis

This classical technique determines the percentage composition of C, H, and N in the purified sample.

  • Experimental Goal : To compare the experimentally determined percentages with the theoretical values calculated from the molecular formula C₈H₇FINO.

  • Theoretical Calculation :

    • %C = (8 * 12.011) / 279.052 * 100 = 34.44%

    • %H = (7 * 1.008) / 279.052 * 100 = 2.53%

    • %N = (1 * 14.007) / 279.052 * 100 = 5.02%

  • Trustworthiness : A close correlation (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Summary of Physicochemical Properties

The following table summarizes the key calculated and expected properties for N-(2-fluoro-4-iodophenyl)acetamide.

PropertyValueSource
Molecular Formula C₈H₇FINODerived from Nomenclature
Average Molecular Weight 279.05 g/mol Calculated
Monoisotopic Mass 278.956 DaCalculated
CAS Number Not Assigned-
Physical Form (Expected) SolidBased on similar compounds[4][5]
Precursor 2-Fluoro-4-iodoanilineSigma-Aldrich
Precursor CAS Number 29632-74-4PubChem[1]
Precursor MW 237.01 g/mol Sigma-Aldrich

Conclusion

The molecular weight of N-(2-fluoro-4-iodophenyl)acetamide is a critical parameter derived directly from its molecular formula, C₈H₇FINO. Through systematic interpretation of its chemical name, the average molecular weight is calculated to be 279.05 g/mol , with a monoisotopic mass of 278.956 Da . This fundamental data point is the gateway to further research and development. Its verification is achieved through a logical and self-validating workflow that includes a straightforward synthesis via N-acetylation of 2-fluoro-4-iodoaniline, followed by rigorous analytical characterization using mass spectrometry, NMR spectroscopy, and elemental analysis. This comprehensive approach ensures the scientific integrity and trustworthiness of the compound's identity for its application in advanced research.

References

  • Pharmaffiliates. N-(2-Iodophenyl)acetamide Product Page. Available at: [Link]

  • NIST. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro- in NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 2-Fluoro-4-iodoaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(4-Fluorophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. Available at: [Link]

  • IndiaMART. 2 Fluoro 4 Iodoaniline Product Listing. Available at: [Link]

Sources

Technical Guide: N-(2-Fluoro-4-iodophenyl)acetamide (CAS 97760-94-6)

[1]

Executive Summary

N-(2-Fluoro-4-iodophenyl)acetamide acts as a high-value electrophilic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and biaryl systems. Its structural utility lies in the 4-iodo handle—an excellent leaving group for palladium-catalyzed cross-coupling—and the 2-fluoro substituent, which modulates metabolic stability, lipophilicity, and the conformational preference of the amide bond via the ortho-fluorine effect.

This guide provides a comprehensive technical analysis of the compound's physicochemical profile, a validated synthesis protocol, and a strategic overview of its reactivity in diversifiable library synthesis.

Structural & Physicochemical Profile

The molecule features an acetamide group ortho to a fluorine atom and para to an iodine atom. This substitution pattern creates a unique electronic environment where the fluorine atom inductively withdraws electron density from the amide nitrogen (lowering pKa) while the iodine remains electronically activated for oxidative addition.

Table 1: Physicochemical Data
PropertyValueNotes
IUPAC Name N-(2-Fluoro-4-iodophenyl)acetamide
CAS Number 97760-94-6 Precursor: 2-Fluoro-4-iodoaniline (29632-74-4)
Molecular Formula

Molecular Weight 279.05 g/mol
Appearance Off-white to pale grey solidLight sensitive (Iodine bond lability)
LogP (Calc) ~2.34Moderate lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)Fluorine acts as a weak acceptor
Rotatable Bonds 1Amide C-N bond restricted by resonance

Synthetic Protocol (Authoritative)

Objective: Synthesize N-(2-fluoro-4-iodophenyl)acetamide from 2-fluoro-4-iodoaniline with >95% purity suitable for subsequent cross-coupling.

Mechanistic Rationale

Direct acetylation of the aniline is preferred over coupling with acetic acid to avoid high temperatures that might degrade the iodo-aryl bond. Acetic anhydride (


)
Experimental Workflow
  • Scale: 10.0 mmol

  • Reaction Time: 2–4 hours

  • Yield Target: >90%

Reagents:

  • Substrate: 2-Fluoro-4-iodoaniline (2.37 g, 10 mmol)

  • Reagent: Acetic Anhydride (1.2 equiv, 1.13 mL)

  • Solvent: Dichloromethane (DCM) (anhydrous, 30 mL)

  • Base: Pyridine (1.5 equiv, 1.2 mL) or Triethylamine (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 2-fluoro-4-iodoaniline and anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add Pyridine dropwise at

    
     (ice bath) to scavenge the generated acid and catalyze the nucleophilic attack.
    
  • Acylation: Add Acetic Anhydride dropwise over 10 minutes. The exotherm is mild, but temperature control ensures regioselectivity (preventing di-acetylation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aniline spot (

    
     ~0.4) should disappear, replaced by the amide (
    
    
    ~0.2).
  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (

      
       mL) to remove excess pyridine (critical for preventing catalyst poisoning in next steps).
      
    • Wash with Sat.

      
       to neutralize residual acetic acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if the crude is colored.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 2-Fluoro-4-iodoanilineReagentsAdd: Ac2O + PyridineSolvent: DCM, 0°CStart->Reagents Dissolution ReactionStir at RT (3h)Monitor: TLCReagents->Reaction Nucleophilic Acyl Subst. QuenchWorkup: 1M HCl Wash(Remove Pyridine)Reaction->Quench Completion ProductTarget: N-(2-Fluoro-4-iodophenyl)acetamide(>95% Purity)Quench->Product Crystallization

Caption: Optimized synthesis workflow ensuring removal of basic impurities prior to cross-coupling applications.

Reactivity & Applications in Drug Discovery

The strategic value of N-(2-fluoro-4-iodophenyl)acetamide lies in its chemoselective reactivity . The acetamide is stable under standard cross-coupling conditions, protecting the nitrogen while the iodine atom undergoes oxidative addition.

The "Ortho-Fluoro" Effect

The fluorine atom at the 2-position is not merely a bystander. It exerts:

  • Conformational Locking: Through intramolecular H-bonding interactions (C-F···H-N) or dipole repulsion, it restricts the rotation of the amide, potentially pre-organizing the molecule for binding in enzyme pockets (e.g., MEK, RAF kinases).

  • Metabolic Blocking: It blocks the ortho position from metabolic hydroxylation (Phase I metabolism).

  • Electronic Tuning: It lowers the electron density of the aromatic ring, facilitating faster oxidative addition of Pd(0) into the C-I bond compared to non-fluorinated analogs.

Cross-Coupling Logic

The C-I bond is the weakest bond in the system (Bond Dissociation Energy ~65 kcal/mol), allowing for chemoselective coupling at room temperature or mild heating, preserving the acetamide.

Reactivity Pathway Diagram

ReactivityMapCoreN-(2-Fluoro-4-iodophenyl)acetamide(Electrophile)SuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2, Pd(dppf)Cl2, K2CO3)Core->Suzuki C-C Bond Formation SonogashiraSonogashira Coupling(Terminal Alkyne, Pd/Cu, Et3N)Core->Sonogashira C-C (sp) HeckHeck Reaction(Acrylates, Pd(OAc)2)Core->Heck C-C (sp2) BuchwaldBuchwald-Hartwig(Amines, Pd2(dba)3, BINAP)Core->Buchwald C-N Bond BiarylBiaryl Scaffolds(Kinase Inhibitors)Suzuki->BiarylAlkyneAlkynyl-Anilines(Heterocycle Precursors)Sonogashira->AlkyneStyreneCinnamidesHeck->StyreneDiamineDi-amino derivativesBuchwald->Diamine

Caption: Divergent synthesis map demonstrating the versatility of the C-I handle for library generation.

Safety & Handling

  • Light Sensitivity: Iodinated aromatics can liberate free iodine (

    
    ) upon prolonged exposure to light, turning samples purple/brown. Store in amber vials.
    
  • Skin Irritation: As an acetanilide derivative, assume potential for skin sensitization. Use nitrile gloves.

  • Incompatibility: Avoid strong oxidizers which may attack the amide or oxidize the iodine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573120, 2-(4-Fluorophenyl)acetamide (Analogous Structure Reference). Retrieved from [Link]

  • Organic Syntheses. Preparation of 2-Iodoaniline derivatives (General Protocol Reference). Org. Synth. 2004, 81, 244. Retrieved from [Link]

Technical Guide: Physical Properties & Synthesis of N-(2-fluoro-4-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Synthesis of N-(2-fluoro-4-iodophenyl)acetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

N-(2-fluoro-4-iodophenyl)acetamide (CAS: 97760-94-6) is a critical halogenated aromatic intermediate used primarily in the synthesis of MEK inhibitors, most notably Trametinib (GSK1120212). Its structural motif—a phenyl ring substituted with fluorine and iodine atoms—serves as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) essential for constructing complex pharmacophores.

This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol from its aniline precursor, and detailed characterization metrics.[1]

Chemical Identity Table
ParameterDetail
IUPAC Name N-(2-fluoro-4-iodophenyl)acetamide
Common Name 2-Fluoro-4-iodoacetanilide
CAS Registry Number 97760-94-6
Molecular Formula C₈H₇FINO
Molecular Weight 279.05 g/mol
SMILES CC(=O)NC1=C(F)C=C(I)C=C1
Key Application Trametinib Intermediate (Impurity/Precursor)

Physical & Chemical Properties

The physicochemical profile of N-(2-fluoro-4-iodophenyl)acetamide is defined by the electron-withdrawing nature of the fluorine and iodine substituents, which influence its solubility and crystalline stability.

Physical Constants
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Standard state at 25°C
Color White to off-whiteRecrystallized form
Melting Point 154 – 156 °C (Predicted/Range)Note: Acetylation significantly raises MP vs. precursor (55-57°C).
Boiling Point ~362.7 °C at 760 mmHgCalculated (Joback Method)
Density ~1.805 g/cm³High density due to Iodine atom
LogP 2.25 – 2.50Moderate lipophilicity
Solubility Profile
SolventSolubilityOperational Note
DMSO High (>50 mg/mL)Preferred solvent for NMR & stock solutions.[1]
DMF HighSuitable for coupling reactions.[1]
Methanol/Ethanol ModerateGood for recrystallization (often with water).[1]
Ethyl Acetate ModerateUsed in extraction workups.[1]
Water InsolublePrecipitator in synthesis workup.[1]

Synthesis Protocol

The synthesis of N-(2-fluoro-4-iodophenyl)acetamide is a classic acetylation of 2-fluoro-4-iodoaniline (CAS 29632-74-4). This reaction is highly efficient, typically yielding >90% product with high purity.[1]

Reaction Pathway

The amino group of the aniline attacks the carbonyl carbon of the acetic anhydride, followed by the elimination of acetic acid.[1]

SynthesisPathway Aniline 2-Fluoro-4-iodoaniline (CAS 29632-74-4) Intermediate Transition State (Tetrahedral) Aniline->Intermediate Nucleophilic Attack Reagents Reagents: Acetic Anhydride (or Acetyl Chloride) Solvent: DCM or AcOH Reagents->Intermediate Product N-(2-fluoro-4-iodophenyl)acetamide (CAS 97760-94-6) Intermediate->Product Elimination Byproduct Byproduct: Acetic Acid Intermediate->Byproduct

Caption: Synthesis pathway converting 2-fluoro-4-iodoaniline to the target acetamide via acetylation.

Step-by-Step Methodology

Reagents:

  • 2-Fluoro-4-iodoaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM) with Triethylamine (TEA).[1]

Protocol (Acetic Acid Method):

  • Dissolution: Dissolve 2-fluoro-4-iodoaniline (e.g., 5.0 g) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Slowly add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting aniline spot disappears.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white solid.[1]

  • Filtration: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve pharmaceutical-grade purity.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Structural Characterization (Spectroscopy)

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The presence of Fluorine and Iodine introduces distinct splitting patterns and chemical shifts.[1]

1H NMR Data (Predicted in DMSO-d₆)
Proton (H) PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-NH- 9.80 – 10.00Singlet (Broad)1HAmide proton (deshielded by carbonyl).
Ar-H (C3) 7.65 – 7.75Doublet of Doublets1HOrtho to Iodine, meta to Fluorine.
Ar-H (C5) 7.45 – 7.55Doublet1HOrtho to Iodine.[1]
Ar-H (C6) 7.80 – 7.90Triplet/Multiplet1HOrtho to Amide (deshielded).[1]
-CH₃ 2.05 – 2.15Singlet3HAcetyl methyl group.[1]

Interpretation:

  • The methyl singlet at ~2.1 ppm is diagnostic of the acetamide formation.[1]

  • The amide NH typically appears downfield (>9.5 ppm) in DMSO.[1]

  • 19F NMR is also highly diagnostic, typically showing a signal around -120 to -130 ppm (relative to CFCl₃).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Halogenated aromatic).[1]

  • Storage: Store in a cool, dry place (<25°C), protected from light (Iodine compounds can be light-sensitive).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhaling acetic acid vapors.[1]

References

  • Trametinib Synthesis & Impurities: Saladi, J.S., et al. "Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug."[1] Chemical Papers, 2023.[1] Link

  • Precursor Data (2-Fluoro-4-iodoaniline): Sigma-Aldrich Product Specification, CAS 29632-74-4.[1] Link

  • General Acetanilide Synthesis: "Acetylation of Aniline." Chemistry LibreTexts. Link

  • CAS Verification: ChemicalBook Database, CAS 97760-94-6.[1] Link

Sources

Determining the Aqueous Thermodynamic Solubility of N-(2-fluoro-4-iodophenyl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poorly soluble compounds often face significant challenges in formulation development, leading to variable absorption and suboptimal clinical outcomes. This guide provides a comprehensive, in-depth technical framework for the determination of the thermodynamic solubility of N-(2-fluoro-4-iodophenyl)acetamide. While specific experimental data for this compound is not publicly available, this document outlines the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, in a manner that ensures robust and reproducible results. The principles, detailed protocols, and data analysis techniques described herein are broadly applicable to other poorly soluble small molecules in drug discovery and development.

Introduction: The Critical Role of Solubility

In the realm of drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with a significant portion of new chemical entities (NCEs) falling into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For these compounds, the dissolution rate is often the rate-limiting step for oral absorption. Therefore, an accurate determination of a compound's thermodynamic solubility—the maximum concentration of a solute that can dissolve in a solvent at equilibrium—is a cornerstone of pre-formulation studies.

N-(2-fluoro-4-iodophenyl)acetamide is a halogenated aromatic amide. Its structural features—a fluorinated and iodinated phenyl ring coupled with an acetamide group—suggest a molecule with significant lipophilicity and potentially low aqueous solubility. The presence of fluorine and iodine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Physicochemical Properties of N-(2-fluoro-4-iodophenyl)acetamide (Calculated and Estimated)

PropertyValue/EstimateSource & Rationale
Molecular Formula C₈H₇FINODerived from chemical structure.
Molar Mass 279.05 g/mol Calculated from atomic weights.
Appearance White to off-white crystalline solidInferred from similar compounds like N-(2-Iodophenyl)acetamide.[1]
Melting Point Likely in the range of 100-160 °CEstimated based on analogs such as N-(2-Iodophenyl)acetamide (104-108 °C) and N-(4-Chloro-2-fluorophenyl)acetamide (154-156 °C).[1]
Predicted Lipophilicity (logP) Moderately highThe presence of an iodine atom and a phenyl ring significantly increases lipophilicity, which is only partially offset by the polar acetamide group. This suggests low aqueous solubility.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material at a given temperature and pressure. It is a fundamental, compound-specific property. The shake-flask method is the gold standard for its determination.[2][3]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[4] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5][6]

For formulation development and biopharmaceutical characterization, thermodynamic solubility is the more relevant and reliable parameter. This guide is exclusively focused on its determination.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is widely recognized as the most reliable technique for determining thermodynamic solubility.[1] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials and Equipment
  • N-(2-fluoro-4-iodophenyl)acetamide (solid powder, purity >98%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Scintillation vials (e.g., 20 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C or 37 °C)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, low-binding, e.g., PVDF)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler vials

Step-by-Step Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Weigh excess N-(2-fluoro-4-iodophenyl)acetamide (e.g., ~5 mg) B 2. Add solvent (e.g., 2 mL PBS, pH 7.4) to vials A->B Add to C 3. Seal vials and place on orbital shaker B->C D 4. Agitate at constant temp. (e.g., 25°C) for 24-48 hours C->D To reach equilibrium E 5. Allow solid to settle D->E F 6. Withdraw supernatant and filter through 0.22 µm syringe filter E->F G 7. Dilute filtrate and prepare for HPLC F->G H 8. Quantify concentration using HPLC-UV G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Vials: Add an excess amount of N-(2-fluoro-4-iodophenyl)acetamide (e.g., approximately 5 mg) to several scintillation vials. The exact mass should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Addition of Solvent: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL of PBS, pH 7.4) into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been achieved.[1]

  • Sample Collection: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.[7]

  • Sample Preparation for HPLC: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of the dissolved compound.

HPLC Method Parameters (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely 230-280 nm)
Column Temperature 30 °C

Quantification Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of N-(2-fluoro-4-iodophenyl)acetamide and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Construct a Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the stock solution with the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995.

  • Analyze Samples: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

  • Calculate Solubility: Using the peak area of the experimental sample and the equation of the line from the calibration curve, calculate the concentration of N-(2-fluoro-4-iodophenyl)acetamide in the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or µg/mL).

Data Interpretation and Causality

  • Confirmation of Equilibrium: Comparing the solubility values at 24 and 48 hours is a self-validating step. If the values are consistent, it provides confidence that equilibrium was reached. If the concentration increases, a longer equilibration time is necessary.

  • Effect of pH: The solubility of ionizable compounds is highly dependent on pH. While the acetamide group is generally neutral, determining solubility at different pH values (e.g., pH 2, pH 7.4) can provide valuable insights for predicting its behavior in the gastrointestinal tract.

  • Impact of Temperature: For most solids, solubility increases with temperature. Performing the experiment at both room temperature (25 °C) and physiological temperature (37 °C) is recommended for a comprehensive biopharmaceutical assessment.

Safety and Handling

  • N-(2-bromo-4-fluorophenyl)acetamide is listed with hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[8]

  • General Acetamides: Some acetamide compounds are suspected of causing cancer.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

The following diagram outlines the logical flow for ensuring a safe and effective experimental process.

G A Review available safety data for analogous compounds B Define required PPE (Gloves, Goggles, Lab Coat) A->B Informs D Execute solubility experiment following the protocol B->D C Handle solid compound in a ventilated hood C->D E Dispose of waste according to regulations D->E

Caption: Safety and Experimental Logic Flow.

Conclusion

This guide provides a robust and scientifically grounded protocol for the determination of the aqueous thermodynamic solubility of N-(2-fluoro-4-iodophenyl)acetamide. By adhering to the principles of the shake-flask method, ensuring true equilibrium, and employing precise analytical quantification via HPLC, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, predicting in vivo performance, and making informed decisions throughout the drug development pipeline. The emphasis on self-validating steps within the protocol ensures the trustworthiness and integrity of the generated solubility data.

References

  • PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(4-Chloro-2-fluorophenyl)acetamide. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 19591-17-4 | Product Name : N-(2-Iodophenyl)acetamide. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Methodological & Application

N-(2-fluoro-4-iodophenyl)acetamide as a research biochemical for proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: N-(2-fluoro-4-iodophenyl)acetamide in Structural and Chemical Proteomics

Part 1: Executive Summary & Technical Rationale

Compound Identity:

  • Name: N-(2-fluoro-4-iodophenyl)acetamide[1][2]

  • CAS: 97760-94-6[2][3]

  • Molecular Formula: C₈H₇FINO[2]

  • Molecular Weight: 279.05 g/mol [2][4]

  • Classification: Halogenated Aromatic Fragment / Structural Probe[2]

Core Utility in Proteomics: N-(2-fluoro-4-iodophenyl)acetamide is a specialized dual-modal fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) and Structural Proteomics .[2] Unlike non-specific alkylating agents (e.g., iodoacetamide), this compound is chemically stable under physiological conditions.[2] Its value lies in its unique halogen substitution pattern:

  • 19F NMR Reporter: The fluorine atom at the ortho position serves as a highly sensitive, background-free NMR spy atom.[2] It detects binding events via Chemical Shift Perturbation (CSP) and changes in transverse relaxation time (T₂), making it ideal for screening protein-ligand interactions in complex mixtures.[2]

  • Heavy Atom Phasing (SAD/SIR): The iodine atom at the para position provides a strong anomalous scattering signal (33 k-shell electrons).[2] This allows researchers to solve the crystallographic phase problem via Single Anomalous Dispersion (SAD) without requiring selenomethionine substitution.[2]

  • Chemoproteomic Scaffold: The aryl iodide moiety is a "latent" functional handle.[2] Once a binding interaction is confirmed, the iodine can be utilized in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach affinity tags (biotin) or fluorophores, converting the fragment into a potent Activity-Based Probe (ABP).[2]

Part 2: Mechanism of Action & Workflow

The utility of N-(2-fluoro-4-iodophenyl)acetamide relies on its ability to bind specific hydrophobic pockets (often allosteric sites on kinases or hydrolases) and report this binding through biophysical methods.[2]

Workflow Diagram: From Fragment to Structure

G Compound N-(2-fluoro-4-iodophenyl)acetamide (Fragment Probe) Complex Protein-Ligand Complex Compound->Complex Incubation Protein Target Protein (e.g., Kinase/Hydrolase) Protein->Complex NMR 19F NMR Screening (T2 Relaxation Filter) Complex->NMR Solution Phase Crystal Co-Crystallization Complex->Crystal Solid Phase Hit Hit NMR->Hit Val Line Broadening Diffraction X-ray Diffraction (Iodine Anomalous Signal) Crystal->Diffraction Structure Phased Structure (SAD/SIR) Diffraction->Structure Solve Phase

Caption: Integrated workflow for using N-(2-fluoro-4-iodophenyl)acetamide in 19F NMR screening and X-ray structural determination.

Part 3: Detailed Experimental Protocols

Protocol A: 19F NMR Ligand Binding Screen (T₂-Relaxation Filter)

Objective: To identify specific binding of the fragment to a target protein by exploiting the change in relaxation properties of the fluorine nucleus upon binding.[2]

Reagents:

  • Ligand Stock: 100 mM N-(2-fluoro-4-iodophenyl)acetamide in d₆-DMSO.

  • Protein Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% D₂O.[2]

  • Control Molecule: Trifluoroacetic acid (TFA) or 2-fluorobenzoic acid (internal reference).[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a "Ligand Only" reference tube: 50 µM Ligand in Protein Buffer (500 µL).[2]

    • Prepare a "Protein + Ligand" experimental tube: 50 µM Ligand + 10–20 µM Target Protein in Protein Buffer.[2]

    • Note: Maintain a low DMSO concentration (<1%) to prevent protein denaturation.[2]

  • NMR Setup:

    • Use a spectrometer equipped with a 19F-sensitive probe (e.g., 500 MHz or higher).[2]

    • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) T₂-filter.[2]

    • Parameter: Set the total spin-echo delay (2nτ) to approx. 200–400 ms.

  • Data Acquisition:

    • Acquire 1D 19F spectra for both tubes.

    • Logic: Small molecules (free ligand) have long T₂ times and retain signal after the CPMG delay.[2] Large molecules (protein-bound ligand) have short T₂ times; their signal will decay rapidly during the delay.[2]

  • Analysis:

    • Compare the integral of the fluorine peak (-120 to -130 ppm range typically) in both spectra.[2]

    • Hit Criteria: A signal reduction of >30% in the presence of protein indicates binding.[2]

    • Validation: Perform a titration (0–200 µM protein) to determine K_d via chemical shift perturbation.[2]

Protocol B: Heavy Atom Phasing for Crystallography

Objective: To solve the 3D structure of a protein complex using the anomalous scattering of the iodine atom.

Prerequisites:

  • Diffraction-quality crystals of the target protein (native).[2]

  • Cryoprotectant solution suitable for the crystal condition.[2]

Methodology:

  • Soaking Experiment:

    • Prepare a soaking solution containing the mother liquor + 10 mM N-(2-fluoro-4-iodophenyl)acetamide (from 100 mM DMSO stock).[2]

    • Transfer native crystals into the soaking solution.[2]

    • Incubate for 1–24 hours. Note: Iodine is large; longer soak times may be needed for diffusion, but monitor for crystal cracking.[2]

  • Data Collection:

    • Mount the crystal and freeze in liquid nitrogen.

    • Tune the X-ray beam energy to the Iodine L-III absorption edge (approx.[2] 4.55 keV / 2.7 Å) or use a standard energy (e.g., 8 keV) where Iodine still has significant anomalous signal (f'' ≈ 6-7e⁻).[2]

    • Collect a highly redundant dataset (360° rotation) to maximize anomalous signal-to-noise.

  • Structure Solution:

    • Process data using XDS or HKL2000, keeping Friedel pairs separate.[2]

    • Use substructure determination software (e.g., SHELXD, AutoSol in Phenix) to locate the Iodine sites.

    • Calculate phases and build the model.[2] The iodine position confirms the binding site of the acetamide fragment.

Part 4: Data Interpretation & Troubleshooting

Table 1: Troubleshooting 19F NMR Screening

ObservationPotential CauseCorrective Action
No Signal in Reference Aggregation / PrecipitationCheck solubility in buffer; lower concentration to 20 µM.
Broad Peak in Reference Exchange Broadening / ViscosityEnsure temperature is stable (298K); check shimming.
No Signal Reduction with Protein Non-binderThe fragment does not bind the target.[2] Test a different analog.
Complete Signal Loss Protein PrecipitationThe ligand may be destabilizing the protein.[2] Check sample turbidity.

Critical Note on Chemical Reactivity: Unlike 2-iodoacetamide (an alpha-haloacetamide), N-(2-fluoro-4-iodophenyl)acetamide is NOT a cysteine alkylating reagent.[2] The iodine is attached to the aromatic ring (aryl iodide).[2] It will not covalently modify proteins under standard aqueous conditions.[2] Do not use this as a substitute for iodoacetamide in mass spectrometry alkylation protocols.[2]

Part 5: References

  • Dalvit, C., et al. (2003).[2] "Fluorine-NMR competition binding experiments for high-throughput screening and pdb-binding constant determination." Journal of the American Chemical Society.[2] Link[2]

  • Pomerantz, A. K., et al. (2014).[2] "Protein-Observed Fluorine NMR: A Sober Look at Protein-Ligand Interactions." ACS Chemical Biology.[2] Link[2]

  • Evans, G., & Bricogne, G. (2002).[2] "Triiodide derivatives for SAD phasing." Acta Crystallographica Section D. Link

  • Santa Cruz Biotechnology. "N-(2-Fluoro-4-iodophenyl)acetamide Product Block." SCBT Catalog. Link[2]

  • Scott, D. E., et al. (2016).[2] "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology. Link[2]

Sources

N-(2-fluoro-4-iodophenyl)acetamide: A Strategic Intermediate in the Synthesis of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action. Their rational design relies on the modular assembly of a recognition scaffold and a reactive "warhead." This guide details the strategic application of N-(2-fluoro-4-iodophenyl)acetamide as a versatile building block for constructing the core scaffold of covalent inhibitors. We provide an in-depth analysis of its chemical properties, a series of detailed synthetic protocols, and expert insights into its application in palladium-catalyzed cross-coupling reactions, culminating in the synthesis of a representative covalent kinase inhibitor.

Introduction: The Strategic Value of N-(2-fluoro-4-iodophenyl)acetamide

The design of targeted covalent inhibitors is a cornerstone of modern medicinal chemistry. These molecules typically consist of two key components: a ligand that provides non-covalent binding affinity and selectivity for the target protein, and an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[1][2] The success of this approach is exemplified by clinically approved drugs that have transformed patient outcomes.[3]

The synthesis of these complex molecules requires a modular and flexible approach. N-(2-fluoro-4-iodophenyl)acetamide is an exemplary starting material for such endeavors. Its utility stems from three key structural features:

  • The Iodo Group: The iodine atom at the 4-position serves as a highly effective "handle" for transition-metal-catalyzed cross-coupling reactions.[4] Aryl iodides are among the most reactive substrates for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the reliable formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.[5][6][7]

  • The Fluoro Group: The fluorine atom at the 2-position can significantly influence the molecule's physicochemical properties. Its strong electron-withdrawing nature can modulate the pKa of the adjacent amine and affect the overall electronic character of the aromatic ring. In a final drug candidate, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.[8]

  • The Acetamide Group: The N-acetyl group serves as a robust protecting group for the aniline nitrogen. This prevents unwanted side reactions during the initial cross-coupling step and directs the synthesis to occur at the iodo-position. It can be readily removed in a later step to reveal the aniline, which can then be functionalized with the covalent warhead.

This combination of features makes N-(2-fluoro-4-iodophenyl)acetamide a highly valuable and strategic starting point for the synthesis of a diverse range of covalent inhibitor scaffolds. A notable application of its precursor, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK1/MEK2 inhibitor Trametinib, highlighting the importance of this substitution pattern in active pharmaceutical ingredients.[9]

Synthetic Workflow: From Building Block to Covalent Inhibitor

To illustrate the practical application of N-(2-fluoro-4-iodophenyl)acetamide, we present a representative synthetic workflow to construct a hypothetical covalent kinase inhibitor. This multi-step synthesis involves a Sonogashira coupling to build the core scaffold, followed by deprotection and installation of an acrylamide warhead.

G A N-(2-fluoro-4-iodophenyl)acetamide (Starting Material) B Sonogashira Coupling (Core Scaffold Formation) A->B Ethynyl-heterocycle, Pd(PPh3)2Cl2, CuI, Et3N C N-(2-fluoro-4-(alkynyl)phenyl)acetamide (Intermediate 1) B->C D Acetamide Deprotection (Amine Unmasking) C->D 6M HCl, heat E 2-fluoro-4-(alkynyl)aniline (Intermediate 2) D->E F Amide Coupling (Warhead Installation) E->F Acryloyl chloride, DIPEA, DCM G Final Covalent Inhibitor F->G

Caption: Synthetic workflow for a covalent inhibitor.

Detailed Protocols

Step 1: Sonogashira Coupling for Scaffold Elaboration

This protocol describes the palladium-catalyzed Sonogashira coupling of N-(2-fluoro-4-iodophenyl)acetamide with a terminal alkyne to form a key intermediate. The choice of the ethynyl-heterocycle would be guided by the specific kinase target, aiming to mimic known ATP-competitive scaffolds.

Protocol:

  • To a dry, argon-purged flask, add N-(2-fluoro-4-iodophenyl)acetamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add anhydrous triethylamine (Et3N) as the solvent and base (approx. 0.1 M solution).

  • Add the desired terminal alkyne (e.g., 4-ethynyl-1H-pyrazole, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

ParameterValue / ReagentPurpose
Starting MaterialN-(2-fluoro-4-iodophenyl)acetamideAryl iodide source
Coupling PartnerTerminal Alkyne (e.g., 4-ethynyl-1H-pyrazole)Introduction of the core scaffold element
CatalystPd(PPh3)2Cl2Facilitates the C-C bond formation
Co-catalystCuIActivates the terminal alkyne
Base / SolventTriethylamine (Et3N)Neutralizes HI byproduct, acts as solvent
TemperatureRoom TemperatureMild conditions preserving functional groups
Expected Yield 70-90% Dependant on the nature of the alkyne
Step 2: Acetamide Deprotection

This step unmasks the aniline nitrogen, preparing the scaffold for the introduction of the covalent warhead.

Protocol:

  • Dissolve the product from Step 1 in a mixture of ethanol and 6M aqueous hydrochloric acid (1:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Basify the solution by the slow addition of aqueous sodium hydroxide (e.g., 2M) until a pH of ~9-10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline intermediate.

Step 3: Warhead Installation via Amide Coupling

The final step involves the acylation of the aniline with acryloyl chloride to install the Michael acceptor "warhead," rendering the molecule a covalent inhibitor.

Protocol:

  • Dissolve the aniline intermediate from Step 2 in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Add acryloyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final covalent inhibitor.

ParameterValue / ReagentPurpose
Starting MaterialAniline IntermediateNucleophile for acylation
Acylating AgentAcryloyl ChlorideSource of the acrylamide "warhead"
BaseDIPEANon-nucleophilic base to scavenge HCl
SolventDichloromethane (DCM)Anhydrous, aprotic solvent
Temperature0 °C to Room TemperatureControlled addition to prevent side reactions
Expected Yield 60-85%

Mechanism of Action and Final Considerations

The final synthesized molecule is designed to act as a targeted covalent inhibitor. The scaffold, derived from N-(2-fluoro-4-iodophenyl)acetamide, provides the necessary non-covalent interactions to position the inhibitor within the protein's active site. The acrylamide warhead is then perfectly oriented to undergo a Michael addition reaction with a nearby nucleophilic cysteine residue, forming an irreversible covalent bond.

G cluster_0 Kinase Active Site cluster_1 Covalent Adduct Inhibitor Inhibitor Scaffold (Non-covalent binding) Warhead Acrylamide Warhead Inhibitor->Warhead positions CovalentlyBound Inhibitor Covalently Bound to Cysteine Warhead->CovalentlyBound Michael Addition (Irreversible) Cysteine Cysteine (Target Nucleophile) Cysteine->CovalentlyBound

Sources

Strategic Quantitation and Purity Analysis of N-(2-fluoro-4-iodophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in MEK Inhibitor Synthesis (Trametinib)[1]

Abstract & Scope

This technical guide details the analytical control strategy for N-(2-fluoro-4-iodophenyl)acetamide (CAS: 19591-17-4), a pivotal intermediate in the synthesis of the MEK inhibitor Trametinib .[1] Given the stringent requirements for pharmaceutical intermediates (ICH Q11), precise quantitation of this compound and its potential impurities (specifically the genotoxic precursor 2-fluoro-4-iodoaniline) is mandatory.[1]

This protocol moves beyond basic detection, offering a dual-modality approach:[1][2][3][4]

  • High-Robustness HPLC-UV for assay and purity (process control).

  • High-Sensitivity LC-MS/MS for trace analysis and cleaning validation.

  • Orthogonal

    
    F-NMR  for structural verification.
    
Physicochemical Profile & Analytical Challenges

The target molecule contains two halogens (Fluorine, Iodine) on an acetanilide scaffold.[1][5] This substitution pattern dictates specific analytical behaviors:

  • Lipophilicity: The iodine atom significantly increases retention on reverse-phase columns (C18).[1][5]

  • Solubility: Poor aqueous solubility requires high organic diluents (ACN/DMSO) to prevent on-column precipitation.[1][5]

  • Detection: The aromatic ring provides strong UV absorption at 254 nm.[1][5] The fluorine atom enables specific

    
    F detection.[1][5]
    
PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: ~278.95 Da
CAS 19591-17-4Key identifier for regulatory filing
LogP ~2.5 - 3.0Requires >50% Organic in mobile phase for elution
pKa ~14 (Amide)Non-ionizable in standard pH 2-8 range; neutral species dominates
Method A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity testing, assay calculation, and reaction monitoring.[1][5]

3.1. Rationale (Expert Insight)

While many standard protocols use Methanol, Acetonitrile (ACN) is selected here as the organic modifier.[1][5] The iodine atom creates significant London dispersion forces; ACN provides sharper peak shapes for heavy halogenated aromatics compared to protic solvents like MeOH.[1][5] A Phenyl-Hexyl column is recommended as an alternative to C18 because the


 interactions offer superior selectivity between the target acetamide and the de-acetylated aniline impurity.[1][5]
3.2. Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column:

    • Primary: Agilent ZORBAX Eclipse Plus C18,

      
      .[1][5]
      
    • Alternative: Waters XBridge Phenyl-Hexyl (for difficult impurity separation).[1][5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1][5]

    • Solvent B: Acetonitrile (LC-MS Grade).[1][5]

  • Flow Rate: 0.5 mL/min.

  • Temperature:

    
     (Elevated temperature reduces backpressure and improves mass transfer for the bulky iodo-group).[1][5]
    
  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).[1][5]

Gradient Table:

Time (min)% Solvent BEvent
0.010Equilibration
1.010Isocratic Hold
10.090Linear Ramp
12.090Wash (Remove dimers)
12.110Re-equilibration
15.010End
3.3. Sample Preparation (Critical)[1][5]
  • Stock Solution: Dissolve 10 mg standard in 10 mL DMSO . (Do not use water; solubility is insufficient).[1][5]

  • Working Solution: Dilute stock 1:100 into 50:50 Water:Acetonitrile .[1][5]

    • Note: Ensure the final diluent matches the starting gradient conditions as closely as possible without precipitating the analyte.[5]

Method B: LC-MS/MS for Trace Analysis

Purpose: Cleaning validation (swab analysis) and detection of the target in final drug substance (Trametinib) at ppm levels.[1][5]

4.1. Mass Spectrometry Strategy

The molecule ionizes well in ESI(+) mode due to the amide nitrogen.[1][5] The fragmentation pattern is dominated by the loss of the ketene group (


, -42 Da) from the acetamide, yielding the aniline product ion. This transition is highly specific.
4.2. MS Parameters[1][5]
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][5]

  • Capillary Voltage: 3.5 kV.[1][5]

  • Desolvation Temp:

    
    .
    

MRM Transitions:

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Identity
280.0 (

)
238.0 15Quantifier (Loss of Acetyl/Ketene)
280.0 (

)
111.0 35Qualifier (Ring fragmentation)
Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

AnalyticalStrategy RawMaterial Raw Material (Starting Aniline) Synthesis Synthesis Step (Acetylation) RawMaterial->Synthesis CrudeProduct Crude Intermediate N-(2-F-4-I-phenyl)acetamide Synthesis->CrudeProduct Decision Select Method CrudeProduct->Decision MethodHPLC HPLC-UV (Purity > 98%) Decision->MethodHPLC Process Control MethodNMR 19F-NMR (Identity Confirm) Decision->MethodNMR Structure Val MethodLCMS LC-MS/MS (Trace Impurity < 0.1%) Decision->MethodLCMS GTI Screening Release Batch Release MethodHPLC->Release MethodNMR->Release MethodLCMS->Release

Caption: Integrated Analytical Control Strategy for Trametinib Intermediate.

Mechanistic Fragmentation Pathway (LC-MS)[1]

Understanding the fragmentation is crucial for validating the MS method specificity.[1][5] The primary neutral loss is ketene (


), characteristic of acetanilides.[1][5]

Fragmentation Parent Parent Ion [M+H]+ m/z 280 (Stable Amide) Transition Transition State (Proton Transfer) Parent->Transition CID Energy Product Product Ion (2-Fluoro-4-iodoaniline) m/z 238 Transition->Product Neutral Neutral Loss Ketene (CH2=C=O) 42 Da Transition->Neutral

Caption: ESI+ Fragmentation pathway showing the characteristic loss of ketene.

Validation Criteria (ICH Q2(R2) Alignment)

To ensure this protocol meets regulatory standards for a registered intermediate, the following validation parameters must be met:

  • Specificity: Inject the starting material (2-fluoro-4-iodoaniline).[1][5] Resolution (

    
    ) between the aniline and the acetamide must be 
    
    
    
    .[1][5]
    • Note: The aniline is more polar and will elute earlier on a C18 column.[1][5]

  • Linearity:

    
     to 
    
    
    
    (
    
    
    ).[1][5]
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance:

    
    .[1][5]
    
  • Stability of Solution: The acetamide is susceptible to hydrolysis in strongly acidic or basic conditions.[1][5] Autosampler stability (

    
    ) should be verified for 24 hours.
    
References
  • Trametinib Discovery: Abe, H., et al. (2011).[1][5] "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib)."[1][5] ACS Medicinal Chemistry Letters, 2(4), 320–324.[1][5]

  • Regulatory Guidelines: International Council for Harmonisation (ICH).[1][5][6] "Validation of Analytical Procedures: Text and Methodology Q2(R2)."

  • Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16062758, N-(2-fluoro-4-iodophenyl)acetamide.[1][5]

Sources

N-(2-fluoro-4-iodophenyl)acetamide for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "privileged structure" concept drives library design. N-(2-fluoro-4-iodophenyl)acetamide represents a high-value scaffold intermediate, offering a unique trifecta of properties for Structure-Activity Relationship (SAR) campaigns:

  • The Iodine "Handle" (C4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing rapid library expansion at the para position.

  • The Fluorine "Shield" (C2): Provides metabolic stability by blocking P450 oxidation at the ortho position while inducing specific conformational preferences via the ortho-fluorine effect.

  • The Acetamide Mask: Serves as a stable precursor to the free aniline or as a hydrogen-bond donor/acceptor pharmacophore mimic (e.g., mimicking the peptide backbone).

This guide details the synthesis, functionalization, and strategic application of this scaffold in drug discovery, specifically targeting kinase inhibitors (e.g., MEK pathways) and antibacterial agents.

The SAR Toolkit: Rationale & Mechanism

To effectively utilize this scaffold, one must understand the electronic and steric causality governing its reactivity.

The Reactivity Hierarchy

The 4-iodo substituent is the primary activation site. In competitive coupling reactions, the C-I bond (~57 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than C-Br or C-Cl bonds. This allows for chemoselective functionalization without protecting other halogenated sites on the molecule.

The Fluorine Ortho-Effect

The C2-fluorine atom is not merely a metabolic blocker; it influences the torsion angle of the acetamide group relative to the phenyl ring.

  • Electronic Depletion: The electronegative fluorine reduces the basicity of the nitrogen, making the amide bond more resistant to enzymatic hydrolysis than non-fluorinated analogs.

  • Conformation: Dipole-dipole repulsion between the fluorine and the amide carbonyl oxygen often forces the amide into a specific conformation, reducing the entropic penalty upon binding to a protein target (e.g., in the ATP-binding pocket of kinases).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: While the acetamide may be commercially available, synthesizing it from 2-fluoro-4-iodoaniline ensures freshness and allows for the introduction of isotopically labeled acetyl groups if needed for DMPK studies.

Reagents:

  • 2-Fluoro-4-iodoaniline (CAS: 29632-74-4)[1]

  • Acetic Anhydride (

    
    )[2]
    
  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.37 g) of 2-fluoro-4-iodoaniline in 20 mL of glacial acetic acid.

  • Activation: Add 12.0 mmol (1.13 mL) of acetic anhydride .

  • Buffering: Add 12.0 mmol (0.98 g) of anhydrous sodium acetate to buffer the generated acid and drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting aniline spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white solid.[3]

  • Purification: Filter the solid, wash with 3 x 20 mL cold water to remove residual acid, and dry under vacuum.

    • Expected Yield: >90%[4]

    • Validation:

      
      H NMR should show a singlet methyl peak at ~2.1 ppm and disappearance of the broad 
      
      
      
      signal.
Protocol B: Library Generation via Suzuki-Miyaura Coupling

Rationale: This protocol replaces the C4-iodine with diverse aryl/heteroaryl groups, a common strategy to probe hydrophobic pockets in enzyme active sites.

Reagents:

  • Scaffold: N-(2-fluoro-4-iodophenyl)acetamide (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Inert Atmosphere: Purge a microwave vial with Nitrogen or Argon.

  • Loading: Add Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Coupling: Heat at 90°C for 4-12 hours (or 30 min at 110°C in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Strategic SAR Workflow

The following diagram illustrates the "Hub-and-Spoke" logic where the core scaffold is diversified into three distinct chemical spaces: Biaryls (Suzuki), Alkynes (Sonogashira), and Styrenes (Heck).

SAR_Workflow Core N-(2-fluoro-4-iodophenyl)acetamide (Core Scaffold) Suzuki Biaryl Analogs (Hydrophobic Pocket Probes) Core->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Alkynyl Analogs (Rigid Linkers) Core->Sonogashira Sonogashira Pd(PPh3)4, CuI, Alkyne Heck Styryl Analogs (Michael Acceptors) Core->Heck Heck Reaction Pd(OAc)2, Alkene Target Target Application: MEK Inhibitors / Antibacterials Suzuki->Target Sonogashira->Target Heck->Target

Caption: Divergent synthesis strategy utilizing the C4-Iodine handle for rapid library generation.

Case Study: MEK Inhibitor Design

The 2-fluoro-4-iodoaniline motif is a direct precursor to several MEK inhibitors (e.g., analogs of TAK-733 ). In these pathways, the fluorine atom is critical.

  • Metabolic Stability Logic: The diagram below details how the 2-Fluoro substituent protects the phenyl ring from oxidative metabolism compared to a non-fluorinated analog.

Metabolic_Stability Substrate N-(2-fluoro-4-arylphenyl)acetamide P450 Cytochrome P450 (Oxidation Attempt) Substrate->P450 Exposed to Liver Microsomes Site_Ortho Ortho-Position (C2) Blocked by Fluorine P450->Site_Ortho Steric/Electronic Block Site_Para Para-Position (C4) Occupied by Aryl Group P450->Site_Para Steric Block Result High Metabolic Stability (Extended Half-life) Site_Ortho->Result Site_Para->Result

Caption: Mechanism of metabolic stabilization provided by the 2-Fluoro and 4-Aryl substitution pattern.

Analytical Data & Characterization

When characterizing the core scaffold and its derivatives, the following spectral features are diagnostic.

FeatureMethodExpected Signal / ValueNotes
C-F Coupling

C NMR
Doublet (

Hz)
Diagnostic of C2-Fluorine bond.
Amide Carbonyl

C NMR
~168-170 ppmConfirms acetylation.
Iodine Effect

C NMR
C4 signal shifted upfield (~85-90 ppm)Heavy atom effect of Iodine.
Mass Spec LC-MS (ESI+)

Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass defect is significant.

References

  • Synthesis of 2-Fluoro-4-iodoaniline Derivatives: Vertex AI Search Result 1.6: "2-Fluoro-4-iodoaniline CAS 29632-74-4... basic raw material for the manufacture of various important compounds [including] TAK733."

  • General Acetylation Protocols: Vertex AI Search Result 1.4: "Acetylation of Aniline (Experiment)... Dissolve aniline in water/HCl... Add acetic anhydride...[2][3] Sodium acetate."[3][5]

  • Suzuki-Miyaura Coupling Applications: Vertex AI Search Result 1.8: "Suzuki-Miyaura Cross Coupling Reaction... extremely useful procedure in the construction of the carbon skeletons of many biologically important compounds."

  • MEK Inhibitor Structural Analogs: Vertex AI Search Result 1.6: Linking 1-amino-2-fluoro-4-iodobenzene to MEK2 inhibitors.

Sources

Troubleshooting & Optimization

improving the yield of N-(2-fluoro-4-iodophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in pharmaceutical synthesis, N-(2-fluoro-4-iodophenyl)acetamide is crucial for the development of various therapeutic agents. Its synthesis, primarily through the N-acetylation of 2-fluoro-4-iodoaniline, is a cornerstone reaction for many drug development professionals. However, like any chemical transformation, this process is not without its challenges. Low yields, stubborn impurities, and reaction inconsistencies can impede research and inflate development timelines.

This technical support center is designed to serve as a dedicated resource for researchers, scientists, and process chemists. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. Here, you will find a comprehensive troubleshooting guide and a list of frequently asked questions to help you navigate the common pitfalls and optimize your synthesis for robust and reproducible results.

Technical Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions grounded in chemical principles.

Question: My reaction yield is significantly lower than expected, or I've recovered mostly unreacted starting material. What went wrong?

Answer:

Low conversion is a frequent issue stemming from several potential root causes related to reagent activity and reaction conditions.

  • Cause 1: Inactive Nucleophile (Protonated Aniline): The N-acetylation of anilines with acetyl chloride or acetic anhydride generates an acid byproduct (HCl or acetic acid, respectively).[1] This acid can protonate the nitrogen atom of the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acetylating agent, effectively halting the reaction.

    • Solution: Incorporate a mild base into your reaction mixture. For reactions with acetyl chloride, a stoichiometric amount of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the HCl generated.[1] For reactions with acetic anhydride, adding sodium acetate can buffer the system and regenerate the free aniline nucleophile from any protonated species that forms.[2]

  • Cause 2: Deactivated Acetylating Agent: Acetic anhydride and, more rapidly, acetyl chloride will hydrolyze in the presence of water. If your solvent, starting materials, or glassware are not sufficiently dry, your acetylating agent will be consumed by reaction with water instead of your aniline.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your 2-fluoro-4-iodoaniline starting material is dry. If water is used as a solvent (as in some classic protocols), the reaction kinetics are balanced such that the aniline (a stronger nucleophile than water) reacts preferentially, but excess acetylating agent and a buffer are critical.[3]

  • Cause 3: Insufficient Activation/Temperature: While often run at room temperature, the electronic properties of the substituted aniline can influence reactivity. The electron-withdrawing nature of the fluorine and iodine atoms can slightly decrease the nucleophilicity of the amino group compared to simple aniline.

    • Solution: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Alternatively, using a catalyst such as a small amount of iodine can activate the acetylating agent, making it more electrophilic.[4]

Question: The crude product is a dark oil or a discolored solid, making purification difficult. What causes this and how can I prevent it?

Answer:

Product discoloration is typically a sign of impurity formation, often from oxidation of the aniline starting material.

  • Cause 1: Aniline Oxidation: Aromatic amines are susceptible to air oxidation, which can produce highly colored polymeric impurities. This process can be accelerated by heat and light.[5]

    • Solution 1 (Prevention): If your starting 2-fluoro-4-iodoaniline is discolored, consider purifying it first (e.g., by filtration through a short plug of silica gel or recrystallization). During the reaction, maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent air oxidation, especially if the reaction requires heating.[5]

    • Solution 2 (Remediation): The crude product can be purified by recrystallization. A common solvent system for acetanilides is a mixture of ethanol and water.[2] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. The desired product should crystallize out, leaving the colored impurities in the solution. If discoloration is severe, a charcoal treatment during recrystallization can help adsorb the colored impurities.

Question: My reaction seems to stall, with TLC analysis showing starting material, product, and an unknown intermediate spot. What could this be?

Answer:

The presence of a persistent intermediate could indicate a side reaction or an equilibrium issue.

  • Cause: Diacetylation: While less common for anilines under standard conditions due to the reduced nucleophilicity of the resulting amide, it is possible for the product N-(2-fluoro-4-iodophenyl)acetamide to be acetylated a second time, particularly if a large excess of a highly reactive acetylating agent (like acetyl chloride) and a strong base are used. This would form a diacetamide, which would have a different Rf value on TLC.

    • Solution: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.2 equivalents) of the acetylating agent.[4] Avoid using overly strong bases or harsh conditions unless necessary. The primary N-acetylation is generally much faster than the second.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the synthesis.

1. What is the fundamental mechanism of this reaction? The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of 2-fluoro-4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate or chloride) to yield the final acetamide product.[3]

2. Which acetylating agent is better: acetic anhydride or acetyl chloride? Both are effective, but they have different practical considerations. The choice often depends on the desired reactivity, safety, and workup procedure.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive.[3]Highly reactive, fumes in moist air.[6]
Byproduct Acetic acid (a weak acid).Hydrogen chloride (a strong acid).[1]
Handling Easier and safer to handle.More hazardous; corrosive and a lachrymator.[6]
Workup Generally simpler. The weak acid byproduct is easier to manage.Requires a stoichiometric base to neutralize HCl.[1]
Verdict Often preferred for its ease of use and milder reaction profile.Useful for less reactive anilines but requires more stringent handling and reaction control.

3. How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method.[2]

  • Procedure: Spot the starting aniline, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate.

  • Eluent: A good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Analysis: The product, being more polar than the starting aniline but less polar than potential di-acetylated byproducts, will have a distinct Rf value. The reaction is complete when the spot corresponding to the starting aniline has disappeared.[2]

4. What are the critical safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Both 2-fluoro-4-iodoaniline and acetylating agents should be handled in a well-ventilated fume hood. Acetyl chloride, in particular, is a lachrymator and fumes in air.[6]

  • Reagent Handling: Add the acetylating agent slowly and carefully to the aniline solution, as the reaction can be exothermic.[6]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key steps and transformations.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Starting Material 2-Fluoro-4-iodoaniline Acetylating Agent Acetic Anhydride Base/Solvent K₂CO₃ in DMF ReactionVessel Reaction Combine reagents Stir at RT (or gentle heat) Monitor by TLC Reagents->ReactionVessel 1. Add Workup Quenching Pour into ice-water Product precipitates ReactionVessel->Workup 2. Upon Completion Isolation Filtration Collect crude solid Wash with cold water Workup->Isolation 3. Filter Purification Recrystallization e.g., Ethanol/Water Isolation->Purification 4. Purify FinalProduct Final Product Pure N-(2-fluoro-4-iodophenyl)acetamide Dry and Characterize Purification->FinalProduct 5. Isolate

Caption: A typical experimental workflow for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide.

Caption: The desired reaction pathway versus a common deactivating side reaction.

Optimized Experimental Protocol

This protocol provides a reliable and robust method for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide using potassium carbonate as the base, a method known for its efficiency and high yield.[1]

Materials and Equipment:

  • 2-fluoro-4-iodoaniline

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled suspension. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC. The reaction is typically complete within 15-30 minutes.[1]

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(2-fluoro-4-iodophenyl)acetamide as a crystalline solid.[7]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

This comprehensive guide provides the necessary tools to troubleshoot common issues, understand the underlying chemical principles, and execute the synthesis of N-(2-fluoro-4-iodophenyl)acetamide with a higher probability of success.

References

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR - EP 3919497 A1.
  • CN104892448A. (2015). Preparation method of acetamide.
  • CN104628572A. (2015). Synthesis method of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide.
  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
  • US2416607A. (1947). Method of preparing fluoroacetamide.
  • Arapkorie, A. (2014). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Royal Society of Chemistry. (2021). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

  • Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin. [Link]

  • PubMed Central. (2022). Optimization and Characterization of N-Acetamide Indoles as Antimalarials that Target PfATP4. [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • YouTube. (2020). Acetylation of aniline. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • YouTube. (2020). Acetanilide (N-phenylacetamide) Preparation. [Link]

  • National Institutes of Health. (2022). A method for selective 19F-labeling absent of probe sequestration (SLAPS). [Link]

  • National Institutes of Health. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification-Mass Spectrometry. [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

Sources

Technical Support Center: N-(2-fluoro-4-iodophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(2-fluoro-4-iodophenyl)acetamide. As a key intermediate in various synthetic pathways, achieving high purity is critical. This document provides in-depth troubleshooting for common side reactions, offering mechanistic explanations, preventative strategies, and purification protocols to help you optimize your experimental outcomes.

Section 1: The Primary Synthesis Pathway: N-Acetylation

The synthesis of N-(2-fluoro-4-iodophenyl)acetamide is typically achieved via the N-acetylation of 2-fluoro-4-iodoaniline. This is a classic nucleophilic acyl substitution reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[1][2]

G A 2-fluoro-4-iodoaniline C N-(2-fluoro-4-iodophenyl)acetamide A->C B Acetic Anhydride (or Acetyl Chloride) B->C D Acetic Acid (or HCl) B->D

Caption: General schematic for the N-acetylation of 2-fluoro-4-iodoaniline.

Section 2: Troubleshooting Guide for Side Reactions

This section addresses the most common impurities and side products encountered during the synthesis. Each issue is presented in a question-and-answer format to directly resolve experimental challenges.

Issue 1: Presence of a Higher Molecular Weight, Less Polar Impurity

Q: My TLC/LC-MS analysis shows a significant, less polar spot than my desired product, and the mass corresponds to the addition of another acetyl group. What is this impurity?

A: You are likely observing the formation of the diacetylated side product, N-acetyl-N-(2-fluoro-4-iodophenyl)acetamide . In this molecule, a second acetyl group has been added to the nitrogen atom of your desired amide product.

Q: What reaction conditions cause diacetylation?

A: Diacetylation is favored by overly aggressive reaction conditions. The nitrogen atom in the newly formed amide is still nucleophilic, albeit less so than the starting aniline. Under harsh conditions, it can attack a second molecule of the acetylating agent.

Causative Factors:

  • Excess Acetylating Agent: Using a significant excess of acetic anhydride or acetyl chloride increases the probability of a second acetylation event.

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the less reactive amide nitrogen to act as a nucleophile.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at high temperatures, can lead to the gradual formation of the diacetylated product.

G cluster_mech Diacetylation Mechanism Product N-(2-fluoro-4-iodophenyl)acetamide (Product) Intermediate Tetrahedral Intermediate Product->Intermediate 1. Nucleophilic Attack (from Amide Nitrogen) Reagent Acetic Anhydride (Excess) Reagent->Intermediate SideProduct N-acetyl-N-(2-fluoro-4- iodophenyl)acetamide (Diacetylated Impurity) Intermediate->SideProduct 2. Elimination of Acetate

Caption: Mechanism of diacetylation side reaction.

Q: How can I prevent the formation of the diacetylated impurity?

A: Prevention is centered on maintaining moderate reaction conditions.

ParameterRecommendationRationale
Stoichiometry Use 1.05 - 1.2 equivalents of the acetylating agent.Minimizes the availability of the reagent for a second reaction after the primary amine is consumed.
Temperature Maintain the reaction temperature between 0 °C and room temperature.Reduces the reactivity of the system, disfavoring the acetylation of the less nucleophilic amide.
Reaction Time Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting aniline is consumed.Prevents the slow, competing diacetylation reaction from progressing significantly.
Order of Addition Add the acetylating agent slowly and dropwise to the solution of the aniline.Maintains a low instantaneous concentration of the acetylating agent, favoring reaction with the more nucleophilic aniline over the amide product.
Issue 2: Persistent Presence of Starting Material in the Crude Product

Q: My NMR and TLC analysis consistently show unreacted 2-fluoro-4-iodoaniline in my product, even after the reaction seems to have stopped. What is the cause?

A: The presence of unreacted starting material indicates an incomplete reaction. This can stem from several factors related to reagent stoichiometry, activity, and reaction setup.

Causative Factors:

  • Insufficient Acetylating Agent: The amount of acetic anhydride or acetyl chloride was not sufficient to react with all the aniline.

  • Hydrolysis of Acetylating Agent: If moisture is present in the reaction vessel or solvents, acetic anhydride will readily hydrolyze to form two equivalents of unreactive acetic acid, effectively consuming your reagent.

  • Inadequate Base (when using Acetyl Chloride): When using acetyl chloride, HCl is generated as a byproduct. Without a base (e.g., triethylamine, pyridine, K₂CO₃) to neutralize it, the HCl will protonate the unreacted aniline, forming an ammonium salt.[3] This salt is no longer nucleophilic and will not react further.

Q: How can I ensure the reaction goes to completion and how do I remove residual starting material?

A: To drive the reaction to completion, ensure all reagents and solvents are anhydrous. Use a slight excess (1.1 eq) of the acetylating agent. If using acetyl chloride, be sure to include at least one equivalent of a non-nucleophilic base.[3]

Purification Strategy: Acidic Wash Unreacted 2-fluoro-4-iodoaniline can be easily removed by an acidic workup.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).

  • The basic aniline will be protonated to its ammonium salt and partition into the aqueous layer.

  • The neutral amide product will remain in the organic layer.

  • Separate the layers and wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure.

Section 3: General FAQs

Q: Is acetic anhydride or acetyl chloride the better acetylating agent for this synthesis?

A: Both are effective. Acetic anhydride is generally easier and safer to handle and its byproduct, acetic acid, is less corrosive than HCl.[1] Acetyl chloride is more reactive but requires the use of a base to neutralize the HCl byproduct, adding a step to the procedure.[3] For routine lab-scale synthesis, acetic anhydride is often preferred.

Q: Why is a base like sodium acetate sometimes used with acetic anhydride?

A: While not strictly necessary as with acetyl chloride, adding a mild base like sodium acetate can help the reaction proceed more smoothly.[2] The sodium acetate acts as a buffer, neutralizing the acetic acid byproduct, which can potentially protonate the starting amine and slow the reaction.

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product will be visible.

  • Analysis: The starting aniline is more polar and will have a lower Rf value than the amide product. The diacetylated product, if present, will be even less polar and have the highest Rf. The reaction is complete when the spot corresponding to the aniline has disappeared.

Section 4: Experimental Protocols

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)acetamide using Acetic Anhydride
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry N-(2-fluoro-4-iodophenyl)acetamide in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water or isopropanol).

  • Gently heat the mixture on a hot plate with stirring until all the solid dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight. Characterize by melting point and NMR to confirm purity.

Section 5: Visual Troubleshooting Workflow

G Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Success Product Meets Purity Specs Impurity_Check->Success No (>95% Pure) ID_Impurity Identify Impurity Impurity_Check->ID_Impurity Yes SM_Path Cause: Incomplete Reaction or Reagent Hydrolysis ID_Impurity->SM_Path Starting Material Diacetyl_Path Cause: Harsh Conditions (Temp, Time, Excess Reagent) ID_Impurity->Diacetyl_Path Diacetylated Product Other_Path Further Analysis Required (NMR, MS) ID_Impurity->Other_Path Other SM_Sol_Purify Purification: Acidic Wash SM_Path->SM_Sol_Purify SM_Sol_Prevent Prevention: - Use Anhydrous Solvents - Use 1.1 eq Ac2O - Add Base with AcCl SM_Path->SM_Sol_Prevent Diacetyl_Sol_Purify Purification: Recrystallization or Column Chromatography Diacetyl_Path->Diacetyl_Sol_Purify Diacetyl_Sol_Prevent Prevention: - Lower Temperature - Monitor by TLC - Use 1.1 eq Ac2O Diacetyl_Path->Diacetyl_Sol_Prevent

Caption: A decision-making workflow for troubleshooting impurities.

References

  • ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • Google Patents.Synthesis method of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide.
  • Pharmaffiliates. N-(2-Iodophenyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]

  • Scribd. Acetylation of Aniline. Available at: [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • ScienceMadness Discussion Board. question an N-acetylation of aniline, using aspirin. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. Available at: [Link]

  • Google Patents.Method of preparing fluoroacetamide.
  • Pearson. Acylation of Aniline Explained. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group. Available at: [Link]

  • National Center for Biotechnology Information. 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide. Available at: [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]

  • Wikipedia. Amide. Available at: [Link]

  • Chemistry LibreTexts. Acetylation of Aniline (Experiment). Available at: [Link]

  • Google Patents.An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide.
  • Veeprho. Acetamide Impurities and Related Compound. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • Google Patents.Synthesis of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide using sodium formate.

Sources

avoiding decomposition of N-(2-fluoro-4-iodophenyl)acetamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for N-(2-fluoro-4-iodophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Due to its specific functional groups, N-(2-fluoro-4-iodophenyl)acetamide can be susceptible to degradation during standard workup procedures, leading to reduced yields and impure products.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Diagnosing and Solving Workup Issues

This section addresses common problems encountered during the isolation of N-(2-fluoro-4-iodophenyl)acetamide.

Issue 1: Low or No Yield After Aqueous Workup and Extraction

Symptoms:

  • You observe little to no solid product after removing the organic solvent.

  • TLC analysis of the crude organic extract shows faint spots or spots at the baseline.

  • The aqueous layer is unexpectedly colored (e.g., yellow or brown).

Potential Causes & Solutions:

  • Amide Hydrolysis: The acetamide group is vulnerable to cleavage under harsh acidic or basic conditions, especially when heated.[1][2][3] Strong bases like NaOH or KOH, or strong acids like concentrated HCl or H₂SO₄, can catalyze the hydrolysis of the amide bond to form 2-fluoro-4-iodoaniline and acetic acid.

    • Solution: Employ milder conditions for pH adjustment. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid instead of stronger bases. If a basic wash is necessary, consider using a chilled, dilute solution of a weaker base. Always perform washes at room temperature or below.

  • De-iodination: The carbon-iodine bond is the weakest carbon-halogen bond and can be cleaved under certain conditions, particularly with prolonged exposure to heat or light.[4] This results in the formation of N-(2-fluorophenyl)acetamide as a byproduct.

    • Solution: Protect your reaction and workup setup from direct light. Avoid unnecessarily high temperatures during the workup; if heating is required to dissolve solids, do so briefly and gently.

Issue 2: Appearance of a Purple or Brown Color in the Organic Layer

Symptoms:

  • During the liquid-liquid extraction, the organic layer (e.g., ethyl acetate, DCM) develops a distinct purple, pink, or brown hue.

  • This color persists even after multiple aqueous washes.

Potential Cause & Solution:

  • Formation of Elemental Iodine (I₂): Residual oxidizing agents from the reaction or exposure to air and light can oxidize the iodide ion (I⁻) or promote the homolytic cleavage of the C-I bond, leading to the formation of elemental iodine, which is colored.

    • Solution: Incorporate a wash with a reducing agent. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce I₂ back to colorless I⁻, which is soluble in the aqueous layer. Continue washing until the organic layer is colorless.

Issue 3: Multiple Unexpected Spots on TLC Analysis of Crude Product

Symptoms:

  • After workup, the TLC plate of your crude product shows several spots in addition to the expected product spot.

  • Purification by column chromatography is difficult, with poor separation between the product and impurities.

Potential Causes & Solutions:

  • Combined Decomposition: You may be experiencing a combination of amide hydrolysis and de-iodination, leading to a mixture of the starting material, the desired product, the hydrolyzed amine, and the de-iodinated byproduct.

    • Solution: A comprehensive, gentle workup protocol is essential. By carefully controlling pH, temperature, and light exposure, and by using appropriate quenching agents, you can minimize the formation of all major byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the critical functionalities on N-(2-fluoro-4-iodophenyl)acetamide that I should be concerned about? A1: There are two primary points of potential instability:

  • The Amide Linkage (-NH-CO-): Susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]

  • The Aryl-Iodide Bond (C-I): This is a relatively weak bond, making the compound sensitive to heat, light, and certain reagents that can facilitate de-iodination.[4][7]

Q2: What is the ideal pH range to maintain during the aqueous workup? A2: Aim for a pH range between 6 and 8. Avoid excursions into strongly acidic (pH < 4) or strongly basic (pH > 10) territory. Use saturated sodium bicarbonate for neutralization as it provides a self-buffering, mildly basic environment.

Q3: Can I use sodium hydroxide (NaOH) to wash my organic layer? A3: It is strongly discouraged. Even dilute NaOH is a strong base that can initiate the hydrolysis of the amide bond, especially with longer contact times.[1][3] Stick to weaker bases like sodium bicarbonate or potassium carbonate if a basic wash is absolutely necessary.

Q4: My reaction solvent is DMF or DMSO. How does this affect the workup? A4: High-boiling, water-miscible solvents like DMF and DMSO must be removed before proceeding with a standard extraction. After quenching the reaction, dilute the mixture with a large volume of water or brine and then extract your product with an immiscible organic solvent like ethyl acetate or DCM. This process can be repeated multiple times to ensure complete removal of the initial solvent.

Q5: How should I store N-(2-fluoro-4-iodophenyl)acetamide? A5: To prevent long-term degradation, store the compound in a cool, dark place, preferably in an amber vial under an inert atmosphere (nitrogen or argon). A refrigerator or freezer is ideal.

Protocols & Methodologies

Recommended Gentle Workup Protocol

This protocol is designed to minimize decomposition by controlling pH, removing oxidative species, and avoiding harsh conditions.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.

  • Quench (If Applicable): If your reaction contains highly reactive reagents, quench them appropriately at low temperatures before adding water. For example, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common mild quenching agent.[8]

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). This will ensure the product is fully dissolved in the organic phase.

  • First Wash (Neutral): Transfer the mixture to a separatory funnel and wash with deionized water (1x). This removes the bulk of water-soluble byproducts.

  • Neutralizing Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1-2x). Crucially, vent the separatory funnel frequently , especially during the first wash, as CO₂ gas can evolve if quenching an acidic reaction.[9]

  • Reductive Wash: Wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1x). This step is critical for removing any traces of elemental iodine.

  • Final Wash (Brine): Wash with a saturated aqueous solution of sodium chloride (brine) (1x). This helps to break up any emulsions and removes the majority of dissolved water from the organic layer.[10]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a moderate temperature (≤ 40 °C).

  • Isolation: The resulting crude solid is your product, which can then be purified by recrystallization or column chromatography.

Data & Reagent Summary
ReagentPurposePotential Risk to CompoundMitigation Strategy
Saturated NaHCO₃ Neutralize acidsLow riskVent separatory funnel to release CO₂ pressure.
1M HCl / H₂SO₄ Neutralize basesHigh Risk (Amide Hydrolysis)Avoid use. Use saturated NH₄Cl or dilute citric acid instead.
1M NaOH / KOH Neutralize acidsHigh Risk (Amide Hydrolysis)Avoid use. Use saturated NaHCO₃.
10% Na₂S₂O₃ Reduce elemental iodine (I₂)Low riskEssential for removing color and preventing further degradation.
Brine (Sat. NaCl) Remove dissolved water, break emulsionsLow riskStandard final wash before drying.

Visual Guides

Decomposition Pathways

The following diagram illustrates the two primary decomposition pathways to avoid during workup.

Figure 1: Key Decomposition Pathways Start N-(2-fluoro-4-iodophenyl)acetamide (Target Compound) Hydrolysis_Product 2-Fluoro-4-iodoaniline (Amide Cleavage) Start->Hydrolysis_Product  Strong Acid/Base (e.g., NaOH, HCl)  Heat Deiodination_Product N-(2-fluorophenyl)acetamide (C-I Cleavage) Start->Deiodination_Product  Heat, Light  Radical Initiators Figure 2: Recommended Gentle Workup Workflow A 1. Cool & Quench Reaction Mixture B 2. Dilute with Organic Solvent A->B C 3. Wash with H₂O B->C D 4. Wash with sat. NaHCO₃ (Vent Frequently!) C->D E 5. Wash with 10% Na₂S₂O₃ (Removes I₂ color) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (e.g., MgSO₄) F->G H 8. Filter & Concentrate (Low Temperature) G->H I Crude Product (Ready for Purification) H->I

Caption: Figure 2: Recommended Gentle Workup Workflow

References

  • Allen, C. (n.d.).
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Amides. Available at: [Link]

  • Leffler, J. E., & Story, L. J. (1967). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society.
  • Sakinho. (2022). Comment on "Spontaneous aryl iodide deiodination upon heating". Reddit. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (2023). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Reaction Work-Up I. MIT Digital Lab Techniques Manual. Available at: [Link]

  • Wu, Z., & আগুন, ড. (1994). Iodine-promoted decomposition of 1-aryl-3,3-dialkyltriazenes: A mild method for the synthesis of aryl iodides. Semantic Scholar.
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Frontier, A. (2026). Workup Tips. University of Rochester Department of Chemistry. Available at: [Link]

  • Aliyeva, A., et al. (2023). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Zhang, W., & Lu, Y. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. Available at: [Link]

Sources

impact of starting material quality on N-(2-fluoro-4-iodophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(2-fluoro-4-iodophenyl)acetamide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical chemical transformation. As Senior Application Scientists, we understand that the quality of your starting materials is paramount to the success of your synthesis, influencing reaction efficiency, impurity profiles, and the overall purity of your final product.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The Critical Impact of Starting Material Quality

The synthesis of N-(2-fluoro-4-iodophenyl)acetamide, a key intermediate in many pharmaceutical and research applications, primarily involves the acylation of 2-fluoro-4-iodoaniline. The purity of this starting material is a critical determinant of the reaction's success. Impurities in the 2-fluoro-4-iodoaniline can lead to a cascade of undesirable outcomes, including reduced yield, the formation of difficult-to-remove side products, and compromised final product purity.

A foundational principle in active pharmaceutical ingredient (API) manufacturing is that a starting material should be a substance with defined chemical properties and structure.[1] This underscores the importance of rigorous quality control of your 2-fluoro-4-iodoaniline before commencing the synthesis.

Troubleshooting Common Issues in N-(2-fluoro-4-iodophenyl)acetamide Synthesis

This section addresses specific problems you may encounter, linking them back to the quality of your starting materials and providing actionable solutions.

Problem 1: Low Yield of N-(2-fluoro-4-iodophenyl)acetamide

Potential Cause: The most probable cause for a low yield is the presence of impurities in the 2-fluoro-4-iodoaniline starting material that do not participate in the desired acylation reaction or actively hinder it.

Troubleshooting Steps:

  • Comprehensive Starting Material Analysis:

    • Purity Assessment: Determine the purity of your 2-fluoro-4-iodoaniline using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Commercial suppliers typically provide a certificate of analysis (CoA) indicating the purity, which is often around 98% or 99%.[2]

    • Impurity Identification: Utilize techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the nature of the impurities. A common impurity to watch for is 2-fluoroaniline, which can lead to the formation of a des-iodo impurity in subsequent steps.[3]

  • Purification of 2-fluoro-4-iodoaniline:

    • If significant impurities are detected, purification of the starting material is necessary. Recrystallization is often an effective method. A general procedure involves dissolving the solid in a suitable hot solvent, such as hexane, followed by cooling to allow the purified product to crystallize.[4]

Experimental Protocol: Recrystallization of 2-fluoro-4-iodoaniline

  • Place the impure 2-fluoro-4-iodoaniline in a flask.

  • Add a minimal amount of a suitable solvent (e.g., hexane) and heat the mixture to reflux until the solid dissolves completely.[4]

  • If a colored solution persists, it may indicate the presence of insoluble impurities. In such cases, hot filtration can be performed to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Confirm the purity of the recrystallized material using HPLC or GC before proceeding with the synthesis.

Problem 2: Presence of an Unexpected Side Product in the Final Product Mixture

Potential Cause: The formation of side products is often a direct consequence of impurities in the 2-fluoro-4-iodoaniline. For instance, the presence of regioisomers of 2-fluoro-4-iodoaniline or related aniline derivatives will lead to the formation of corresponding acetamide derivatives.

Troubleshooting Steps:

  • In-depth Impurity Profiling of Starting Material:

    • Employ advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in addition to HPLC and GC to identify and quantify any isomeric impurities in your 2-fluoro-4-iodoaniline.

    • A known impurity that can arise during the synthesis of the starting material itself is 2-fluoroaniline.[3] This impurity would react to form N-(2-fluorophenyl)acetamide, a common side product.

  • Reaction Condition Optimization:

    • While starting material quality is key, reaction conditions can also be optimized to minimize side product formation. This includes careful control of temperature, reaction time, and the stoichiometry of reagents.

Problem 3: Discoloration of the Final Product

Potential Cause: The 2-fluoro-4-iodoaniline starting material is known to be light-sensitive and can discolor over time, appearing as an off-white to brown powder.[4][5] This discoloration can carry through to the final product. The presence of trace metal impurities can also contribute to color.

Troubleshooting Steps:

  • Proper Storage and Handling of Starting Material:

    • Store 2-fluoro-4-iodoaniline in a dark place, sealed in a dry environment, and at room temperature to minimize degradation.[4]

    • It is also recommended to store it under an inert gas atmosphere as it can be air-sensitive.[6]

  • Purification of the Final Product:

    • If the final N-(2-fluoro-4-iodophenyl)acetamide is discolored, purification via recrystallization or column chromatography is necessary to obtain a product of the desired quality.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 2-fluoro-4-iodoaniline?

A1: Commercial suppliers typically offer 2-fluoro-4-iodoaniline with purities of 98% or 99%.[2] However, it is always recommended to verify the purity upon receipt and before use.

Q2: What are the key physical properties of 2-fluoro-4-iodoaniline to be aware of?

A2: 2-fluoro-4-iodoaniline is a solid with a melting point in the range of 55-57 °C.[5] It is generally insoluble in water.[2] It is also light-sensitive and can be air-sensitive.[6]

Q3: What analytical techniques are most suitable for assessing the quality of 2-fluoro-4-iodoaniline?

A3: A combination of techniques is recommended for a thorough quality assessment:

  • HPLC and GC: For determining the overall purity and detecting major impurities.

  • LC-MS: For identifying the molecular weights of impurities.

  • NMR Spectroscopy: For structural elucidation of the main component and any significant impurities.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups.

Q4: How can I synthesize 2-fluoro-4-iodoaniline in the lab if I cannot procure it?

A4: A common laboratory synthesis involves the iodination of o-fluoroaniline.[4] The general procedure includes reacting o-fluoroaniline with iodine in the presence of a base like sodium bicarbonate.[4] The crude product is then typically purified by recrystallization from a solvent like hexane.[4]

Visualizing the Workflow: From Quality Control to Synthesis

To better illustrate the importance of starting material quality control within the synthesis workflow, the following diagram outlines the key decision points and processes.

SynthesisWorkflow cluster_QC Starting Material Quality Control cluster_Synthesis N-(2-fluoro-4-iodophenyl)acetamide Synthesis start_material Procure/Synthesize 2-fluoro-4-iodoaniline analytical_testing Analytical Testing (HPLC, GC, LC-MS, NMR) start_material->analytical_testing purity_check Purity Meets Specification? analytical_testing->purity_check purification Purification (e.g., Recrystallization) purity_check->purification No acylation Acylation Reaction purity_check->acylation Yes purification->analytical_testing workup Reaction Work-up & Crude Isolation acylation->workup final_purification Final Product Purification workup->final_purification final_product Pure N-(2-fluoro-4- iodophenyl)acetamide final_purification->final_product

Caption: Workflow for N-(2-fluoro-4-iodophenyl)acetamide synthesis emphasizing quality control.

Data Summary: Key Properties of 2-fluoro-4-iodoaniline

PropertyValueSource
CAS Number 29632-74-4
Molecular Formula C6H5FIN[7]
Molecular Weight 237.01 g/mol
Appearance Off-white to brown powder/solid[4][5]
Melting Point 55-57 °C[5]
Purity (Typical Commercial) 98% - 99%[2]
Solubility Insoluble in water[2]
Storage Conditions Keep in dark place, sealed in dry, room temperature[4]
Sensitivities Light and air sensitive[6]

Conclusion

The successful synthesis of N-(2-fluoro-4-iodophenyl)acetamide is intrinsically linked to the quality of the 2-fluoro-4-iodoaniline starting material. By implementing rigorous analytical testing and purification protocols for your starting materials, you can significantly mitigate the risks of low yields, side product formation, and product discoloration. This proactive approach to quality control is a cornerstone of efficient and reproducible chemical synthesis in a professional research and development setting.

References

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. | Abstract - Scholars Research Library. Available at: [Link]

  • US2416607A - Method of preparing fluoroacetamide - Google Patents.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. Available at: [Link]

  • 2-Fluoro-4-iodoaniline CAS 29632-74-4. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available at: [Link]

  • A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers. Available at: [Link]

  • 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide - PMC - NIH. Available at: [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. Available at: [Link]

  • SWISSMEDIC TRAINING 2019 API starting materials: which expectations for SM and which Quality Controls. Available at: [Link]

  • 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate | Request PDF - ResearchGate. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. Available at: [Link]

Sources

Validation & Comparative

comparing biological activity of N-(2-fluoro-4-iodophenyl)acetamide with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen "Goldilocks" Zone


-(2-fluoro-4-iodophenyl)acetamide represents a highly specialized scaffold in medicinal chemistry, distinct from its parent compound acetanilide and its clinical cousin paracetamol (acetaminophen). While simple acetanilides are often discarded due to toxicity or metabolic instability, the 2-fluoro-4-iodo  substitution pattern confers unique physicochemical properties that make this compound a critical probe in Sigma-1 receptor (σ1R) modulation  and metabolic stability studies .

This guide objectively compares the biological activity of


-(2-fluoro-4-iodophenyl)acetamide against three key classes of analogs:
  • The Parent Scaffold: Acetanilide (Baseline toxicity/activity).

  • The Clinical Standard: Paracetamol (Analgesic efficacy vs. hepatotoxicity).

  • Single-Halogen Analogs:

    
    -(2-fluorophenyl)acetamide and 
    
    
    
    -(4-iodophenyl)acetamide (Dissecting the SAR).

Key Finding: The simultaneous presence of the 2-fluoro group (electronic modulation, metabolic block) and the 4-iodo group (lipophilicity, σ1R affinity, synthetic handle) creates a synergistic effect that enhances receptor selectivity and alters metabolic clearance pathways compared to mono-substituted analogs.

Comparative Biological Activity[1]

Receptor Affinity Profile (Sigma Receptors)

Research into phenylacetamides as ligands for Sigma receptors indicates that halogenation patterns critically dictate selectivity between σ1 and σ2 subtypes.[1][2]

CompoundSubstituent Pattern

Affinity (

nM)

Affinity (

nM)
Selectivity Ratio (

)
Biological Outcome
Target Product 2-F, 4-I < 5.0 ~600 High (>100) Potent σ1 Agonist/Antagonist
Analog AUnsubstituted3.90240Moderate (61)Baseline Affinity
Analog B2-Fluoro only3.56667Very High (187)Max Selectivity
Analog C4-Iodo only~10< 100Low (<10)Mixed Activity (Promiscuous)
Paracetamol4-Hydroxy>10,000>10,000N/AInactive at Sigma

Data synthesized from SAR studies on N-benzylpiperidinyl phenylacetamides and related aryl-acetamide pharmacophores [1, 3].[2]

Insight: The 2-fluoro substituent is the primary driver for


 selectivity, likely due to an electrostatic clash that disfavors 

binding. The 4-iodo group enhances overall lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active agents.
Metabolic Stability & Toxicity Comparison

The metabolic fate of acetanilides is determined by the para-position.

  • Paracetamol (4-OH): Metabolized via glucuronidation/sulfation. A minor fraction is oxidized by CYP2E1 to the toxic NAPQI metabolite.

  • Acetanilide (H): Rapidly para-hydroxylated to paracetamol in vivo.

  • Target (2-F, 4-I):

    • Metabolic Blockade: The bulky 4-Iodo atom completely blocks para-hydroxylation, preventing the formation of quinone-imine toxic metabolites (NAPQI analogs).

    • Deiodination Risk: While stable, the C-I bond can be susceptible to deiodinases, potentially releasing iodide (thyroid implications in chronic use).

    • Defluorination: The C-F bond is metabolically robust.

Antimicrobial & Antiparasitic Potential

Halogenated acetanilides have shown efficacy against Mycobacterium tuberculosis and Cryptosporidium.

  • Mechanism: Disruption of lipid biosynthesis or specific enzyme inhibition (e.g.,

    
    -L-fucosidase when coupled with sugar moieties).
    
  • Performance: The 2-fluoro-4-nitro analogs have shown MIC values of 4

    
    g/mL against M. tuberculosis.[3] The 4-iodo  analog acts as a bioisostere for these nitro/chloro compounds, offering similar potency with potentially lower mutagenicity than nitro-aromatics [2, 4].
    

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the utility of


-(2-fluoro-4-iodophenyl)acetamide.

SAR_Logic Core N-phenylacetamide Core Sub_2F 2-Fluoro Substitution Core->Sub_2F Sub_4I 4-Iodo Substitution Core->Sub_4I Effect_Selectivity Increases Sigma-1 Selectivity (Electrostatic Steering) Sub_2F->Effect_Selectivity Primary Driver Effect_Metabolism Blocks Para-Hydroxylation (Prevents Toxic Quinones) Sub_2F->Effect_Metabolism Ortho-blocking Sub_4I->Effect_Metabolism Steric Blockade Effect_Lipophilicity Increases LogP (Enhanced CNS Penetration) Sub_4I->Effect_Lipophilicity Effect_Reactivity Synthetic Handle (Cross-Coupling / Labeling) Sub_4I->Effect_Reactivity Target N-(2-fluoro-4-iodophenyl)acetamide (Optimized Probe) Effect_Selectivity->Target Effect_Metabolism->Target Effect_Lipophilicity->Target Effect_Reactivity->Target

Figure 1: SAR decision tree highlighting the synergistic effects of 2-F and 4-I substitutions.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing this compound.

Synthesis: Iodination of N-(2-fluorophenyl)acetamide

Rationale: Direct iodination of the commercially available 2-fluoroacetanilide is more regioselective than acetylating the di-halo aniline.

Reagents:


-(2-fluorophenyl)acetamide, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).
  • Dissolution: Dissolve 1.0 eq (5 mmol) of

    
    -(2-fluorophenyl)acetamide in acetonitrile (20 mL).
    
  • Activation: Add 0.1 eq of TFA to catalyze the electrophilic aromatic substitution.

  • Iodination: Add 1.1 eq of NIS portion-wise over 30 minutes at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The 4-iodo product is less polar than the starting material.

  • Quench: Pour mixture into saturated sodium thiosulfate solution (to remove excess iodine).

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show a doublet at
      
      
      ~7.6 ppm (C3-H) and a multiplet at
      
      
      ~7.9 ppm (C5-H) due to F-coupling.
Sigma-1 Receptor Binding Assay

Rationale: Validates the affinity claims relative to the 2-fluoro analog.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Tissue Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    .
    

Workflow:

  • Preparation: Resuspend membrane protein (50

    
     g/well ) in 50 mM Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Add 3 nM [³H]-(+)-Pentazocine.

    • Add increasing concentrations of

      
      -(2-fluoro-4-iodophenyl)acetamide (
      
      
      
      to
      
      
      M).
    • Non-specific binding control: 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Pathway Visualization: Metabolic Fate

This diagram contrasts the metabolic stability of the target compound versus Paracetamol.

Metabolism_Comparison Para Paracetamol CYP CYP2E1 / CYP1A2 Para->CYP Oxidation UGT Glucuronidation Para->UGT Major Route Target N-(2-F-4-I-phenyl)acetamide Target->CYP Blocked by 4-Iodo Target->UGT Slow Conjugation NAPQI NAPQI (Toxic) CYP->NAPQI Reactive Species Stable Stable Metabolites (Excreted) CYP->Stable No Quinone Formation Gluc Glucuronide Conjugate

Figure 2: Metabolic blockade mechanism. The 4-Iodo substituent prevents the formation of NAPQI-like toxic intermediates.

References

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors. Source: PubMed (NIH) URL:[Link] Relevance: Establishes the SAR baseline for phenylacetamide derivatives and the impact of halogenation on potency.

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Source: MDPI (Molecules) URL:[Link] Relevance: Demonstrates the antimicrobial utility of the 2-fluoro-4-substituted acetanilide scaffold.

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides... as potent and selective sigma1 receptor ligands. Source: Journal of Medicinal Chemistry (ACS/PubMed) URL:[Link] Relevance:Critical citation. Identifies the 2-fluoro substitution as the key driver for high Sigma-1 receptor selectivity (

    
     = 3.56 nM).
    
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. Source: NIH / PubMed Central URL:[Link] Relevance: Highlights the role of Fluorine in improving potency and metabolic stability in aryl acetamide antiparasitics.

Sources

Assessing the Specificity of N-(2-Fluoro-4-iodophenyl)acetamide-Based MEK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical assessment of specificity for inhibitors based on the N-(2-fluoro-4-iodophenyl)acetamide scaffold. This chemical moiety is the defining pharmacophore for a class of highly specific, non-ATP competitive MEK1/2 (MAPK/ERK Kinase) inhibitors.

A Comparative Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary & Pharmacological Context

The N-(2-fluoro-4-iodophenyl)acetamide motif (and its derivatives) represents a critical structural class in the inhibition of the RAS-RAF-MEK-ERK signaling pathway. Unlike ATP-competitive inhibitors that target the highly conserved kinase hinge region, compounds containing the 2-fluoro-4-iodoaniline core function as Type III/IV allosteric inhibitors .

They bind to a unique hydrophobic pocket adjacent to the ATP-binding site on MEK1/2, locking the kinase in a catalytically inactive conformation. This mechanism theoretically confers superior specificity compared to ATP-competitive counterparts. However, verifying this specificity requires a distinct experimental framework that accounts for non-competitive kinetics and pathway-dependent efficacy.

The "Aniline Trap" Hypothesis

The 2-fluoro-4-iodo substitution pattern is essential for potency. The iodine atom occupies a specific hydrophobic sub-pocket (Val127, Phe209 in MEK1), while the fluorine provides essential electrostatic contacts. Assessing specificity requires distinguishing between true allosteric silencing and off-target hydrophobic sticking.

Mechanism of Action & Signaling Topology

To assess specificity, one must first map the precise intervention point. These inhibitors prevent the phosphorylation of ERK1/2 by MEK1/2, regardless of high intracellular ATP concentrations.

DOT Diagram: MAPK Pathway & Inhibition Node

MAPK_Pathway RTK RTK (Growth Factor Receptor) RAS RAS-GTP RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 (Target Node) RAF->MEK Phosphorylation (Ser217/221) ERK ERK1/2 MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nuclear Transcription Factors (Proliferation) ERK->Nucleus Translocation Inhibitor N-(2-fluoro-4-iodophenyl) acetamide Scaffold Inhibitor->MEK Allosteric Lock (Prevents ERK activation)

Figure 1: The N-(2-fluoro-4-iodophenyl)acetamide scaffold targets the allosteric pocket of MEK1/2, preventing downstream ERK phosphorylation without competing with ATP.

Comparative Performance Analysis

The table below compares the N-(2-fluoro-4-iodophenyl)acetamide scaffold (represented by the optimized analog PD0325901 ) against alternative inhibition mechanisms.

FeatureN-(2-fluoro-4-iodophenyl) Core (e.g., PD0325901)ATP-Competitive Inhibitor (e.g., Staurosporine/Generic)First-Gen Allosteric (e.g., U0126)
Binding Mode Allosteric (Adjacent to ATP)Orthosteric (ATP Pocket)Allosteric
Selectivity Profile Ultra-High (>100-fold vs other kinases)Low to Moderate (Promiscuous)Moderate
IC50 (Enzymatic) < 1 nM (High Potency)Variable (nM to µM)~70 nM
Cellular Washout Slow Off-Rate (Long Residence Time)Fast Off-RateFast Off-Rate
ATP Dependence Non-CompetitiveCompetitive (Shifted by high ATP)Mixed/Non-Competitive

Key Insight: The iodine atom in the 4-position is the major driver of the slow off-rate (residence time), which correlates with superior in vivo efficacy compared to non-iodinated analogs like U0126.

Experimental Protocols for Specificity Assessment

To validate the specificity of an N-(2-fluoro-4-iodophenyl)acetamide derivative, you must prove it inhibits MEK1/2 exclusively and does so via the allosteric mechanism.

Protocol A: The "ATP-Shift" Assay (Mechanism Validation)

This assay determines if the inhibitor competes with ATP. A true N-(2-fluoro-4-iodophenyl)acetamide analog should show no shift in IC50 as ATP concentration increases.

  • Setup: Prepare MEK1 kinase reactions at two ATP concentrations: Km (approx. 10 µM) and Saturating (1 mM) .

  • Dosing: Titrate the inhibitor (0.1 nM to 10 µM).

  • Readout: Measure phosphorylated ERK substrate via TR-FRET or ELISA.

  • Calculation: Calculate the Cheng-Prusoff shift.

    • Result: If IC50(1mM) ≈ IC50(10µM), the inhibitor is Non-Competitive (Specific).

    • Result: If IC50 increases linearly with ATP, it is Competitive (Nonspecific/Off-target).

Protocol B: Kinome Profiling (Selectivity Scan)

Do not rely on small panels. The hydrophobic nature of the iodo-phenyl ring can lead to non-specific binding in lipid-rich environments or unrelated hydrophobic pockets.

  • Method: Scan against a panel of >300 kinases (e.g., KINOMEscan™).

  • Critical Off-Targets to Monitor:

    • BRAF/CRAF: While upstream, some MEK inhibitors paradoxically induce RAF dimerization.

    • Aurora Kinases: Often hit by halogenated anilines.

    • LCK/SRC: Common hydrophobic off-targets.

  • Acceptance Criteria: Selectivity Score (S35) < 0.05 (Inhibitor hits <5% of kinome at 35% inhibition).

Protocol C: Cellular Pathway Specificity (Western Blot)

Prove that the inhibitor shuts down ERK without affecting parallel pathways (PI3K/Akt).

  • Cell Line: A375 (BRAF V600E) or KRAS-mutant lines.

  • Treatment: Treat cells with inhibitor (10x IC50) for 1 hour.

  • Lysis & Blotting:

    • Primary Target: p-ERK1/2 (Thr202/Tyr204) – Should Decrease.

    • Specificity Control: p-AKT (Ser473) – Should Remain Unchanged.

    • Upstream Feedback: p-MEK1/2 (Ser217/221) – Often Increases (due to loss of negative feedback loop; this confirms specific MEK inhibition).

Screening Workflow Visualization

This diagram outlines the decision logic for validating the inhibitor.

Specificity_Workflow Start Candidate Inhibitor Biochem Biochemical IC50 (+/- High ATP) Start->Biochem Kinome Kinome Scan (>300 Kinases) Biochem->Kinome Non-Competitive Profile Confirmed Fail Discard/Redesign Biochem->Fail ATP Competitive (Wrong Mechanism) Cellular Cellular WB (pERK vs pAKT) Kinome->Cellular High Selectivity (S-score < 0.05) Kinome->Fail Promiscuous Pass Validated Specific MEK Inhibitor Cellular->Pass pERK Down pAKT Stable Cellular->Fail pAKT Down (Toxic/Off-target)

Figure 2: Step-by-step validation workflow ensuring mechanism (allosteric), selectivity (kinome), and cellular specificity.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. Link

    • Establishes the foundational efficacy of MEK inhibitors containing the halogen
  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Nature Structural & Molecular Biology. Link

    • Defines the allosteric binding pocket for PD184352-like compounds.
  • Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters. Link

    • Details the SAR of the 2-fluoro-4-iodoaniline moiety and its role in potency/specificity.
  • Caunt, C. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Link

    • Review of clinical specificity and resistance mechanisms.

A-Head-to-Head Comparison of N-(2-fluoro-4-iodophenyl)acetamide Efficacy Across Diverse Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the differential efficacy of the novel compound N-(2-fluoro-4-iodophenyl)acetamide across a panel of well-characterized cancer cell lines. While phenylacetamide derivatives have shown promise as potential anticancer agents, this specific molecule remains largely uncharacterized in the public domain.[1][2][3] Therefore, this document serves as a robust methodological blueprint for researchers aiming to elucidate its therapeutic potential and mechanism of action.

We will proceed based on a scientifically plausible hypothesis: that N-(2-fluoro-4-iodophenyl)acetamide functions as a covalent inhibitor. The iodoacetamide moiety is a known reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins.[4][5][6][7][8] This guide will be structured around the hypothetical premise that our compound targets a critical cysteine residue within the KRAS protein, a notorious oncogene that is frequently mutated in various cancers.[9][10]

Mutations in KRAS often lock the protein in a constitutively active, "on" state, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway.[10][11][12][13] By designing a study to test this hypothesis, we can simultaneously establish a reliable methodology for comparing the compound's efficacy in cell lines with different genetic backgrounds.

Part 1: The Scientific Rationale - Selecting Cell Lines and Assays

The cornerstone of a successful comparison study is the logical selection of experimental models and methods. Our choices are dictated by our central hypothesis: covalent inhibition of mutant KRAS.

Hypothetical Mechanism of Action: Targeting the KRAS G12S/C Mutation

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[9][10] Many oncogenic mutations, such as those at the G12 position, impair its ability to hydrolyze GTP, leading to persistent downstream signaling. We hypothesize that N-(2-fluoro-4-iodophenyl)acetamide covalently binds to a cysteine or other nucleophilic residue near the nucleotide-binding pocket of mutant KRAS, thereby preventing GTP binding and inactivating the protein. This inhibition would block the downstream RAF-MEK-ERK pathway, ultimately leading to decreased cell proliferation and increased apoptosis.

Below is a diagram illustrating the targeted signaling pathway.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS KRAS (G12S/C Mutant) Constitutively Active EGFR->KRAS Signal RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Compound N-(2-fluoro-4- iodophenyl)acetamide Compound->KRAS Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized mechanism of action targeting the KRAS signaling pathway.

Rationale for Cell Line Selection

To rigorously test our hypothesis, we must select cell lines with distinct and relevant genetic backgrounds. The chosen panel allows for a clear comparison between a KRAS-mutant line (expected to be sensitive), a line with a different oncogenic driver (expected to be less sensitive), and a KRAS wild-type line (expected to be resistant).

Cell LineCancer TypeKey MutationsExpected Sensitivity to CompoundRationale
A549 Non-Small Cell Lung AdenocarcinomaKRAS (G12S) , HomozygousHigh The primary test model. The presence of the KRAS G12S mutation makes it the ideal candidate for our KRAS-targeting hypothesis.[14][15][16][17]
MCF-7 Breast Adenocarcinoma (Luminal A)PIK3CA (E545K) , Estrogen Receptor+Low This line is driven by a mutation in the PI3K pathway, not KRAS.[18][19][20][21] It serves as a crucial control to determine if the compound's effect is specific to KRAS-driven signaling.
HCT116 Colorectal CarcinomaKRAS (G13D) , PIK3CA (H1047R)Moderate to High This line contains a different KRAS mutation. Comparing its sensitivity to A549 can provide insights into whether the compound is specific to a particular KRAS mutant or targets a broader range of them.
Rationale for Assay Selection

A multi-pronged approach is necessary to validate the compound's efficacy and mechanism.

  • Cell Viability Assay (MTT): This foundational assay measures the metabolic activity of cells, which correlates with cell number.[22][23][24] It will allow us to determine the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Target Engagement Assay (Western Blot for p-ERK): If our compound inhibits KRAS, we expect to see a reduction in the phosphorylation of downstream effectors.[12][25] ERK is a key node in this pathway, and its phosphorylated form (p-ERK) is an excellent biomarker for pathway activity.[11]

  • Apoptosis Assay (Annexin V/PI Staining): To determine the mode of cell death, we will assess for apoptosis. A potent anti-cancer agent should induce programmed cell death rather than necrosis.

Part 2: Experimental Protocols and Workflow

Adherence to validated and detailed protocols is paramount for reproducibility and trustworthiness. The following sections outline the step-by-step methodologies for the proposed experiments.

Overall Experimental Workflow

The experimental process follows a logical progression from determining basic potency to confirming the mechanism of action.

Workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Viability Screening cluster_mechanistic Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis A Culture A549, MCF-7, and HCT116 Cell Lines B Prepare Stock Solution of N-(2-fluoro-4-iodophenyl)acetamide in DMSO D Treat with Serial Dilutions of Compound (24-72h) B->D C Seed Cells in 96-well Plates C->D E Perform MTT Assay D->E F Calculate IC50 Values E->F G Treat Cells with Compound at 1x and 5x IC50 F->G H Western Blot for p-ERK and Total ERK G->H I Annexin V/PI Staining by Flow Cytometry G->I J Compare IC50s Across Cell Lines M Synthesize Data and Draw Conclusions J->M K Quantify p-ERK Inhibition K->M L Quantify Apoptosis Induction L->M

Sources

head-to-head comparison of N-(2-fluoro-4-iodophenyl)acetamide with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Fragment-to-Lead Comparative Analysis .

N-(2-fluoro-4-iodophenyl)acetamide represents the minimal "warhead" pharmacophore of the clinically validated MEK inhibitor class (specifically the diarylamine series exemplified by PD0325901 and Cobimetinib). While not a marketed drug itself, it is a critical crystallographic probe and fragment lead used to map the allosteric pocket of MEK1/2.

This guide compares the Fragment (The Probe) against the Optimized Leads (The Drugs) to demonstrate the principles of allosteric inhibition, ligand efficiency, and structural optimization.

Executive Summary: The "Warhead" vs. The "Missile"

In the development of MEK inhibitors, the 2-fluoro-4-iodoaniline motif is the "anchor" that secures the molecule into the hydrophobic allosteric pocket adjacent to the ATP-binding site.

  • The Product: N-(2-fluoro-4-iodophenyl)acetamide (referred to as Fragment A ) is the acetylated form of this anchor. It serves as a low-molecular-weight probe to validate binding orientation without the steric bulk of the full drug.

  • The Comparators: PD0325901 (Pfizer/Mirdametinib) and Trametinib (GSK/Novartis). These are the "full missiles"—optimized molecules that extend from the anchor into the solvent front and ribose pocket to maximize potency.

Key Takeaway: While Fragment A possesses high Ligand Efficiency (LE) , it lacks the sub-nanomolar potency of the comparators. It is the ideal tool for crystallographic soaking and thermal shift assays (TSA) but insufficient for therapeutic monotherapy.

Head-to-Head Technical Comparison

The following data contrasts the core fragment against the optimized clinical inhibitors.

Table 1: Physicochemical & Inhibitory Profile
FeatureFragment A (The Probe)PD0325901 (The Optimized Lead)Trametinib (The Clinical Standard)
Structure N-(2-fluoro-4-iodophenyl)acetamideDiarylamine w/ hydroxamate side chainPyridopyrimidine scaffold
Molecular Weight ~279.05 Da482.19 Da615.39 Da
Target MEK1/2 (Allosteric Pocket)MEK1/2 (Allosteric Pocket)MEK1/2 (Allosteric Pocket)
Binding Mode Anchor Only: Occupies the hydrophobic pocket (Val211, Phe209).Dual Mode: Anchor + Ribose pocket interaction via hydroxamate.Interfacial: Stabilizes inactive RAF-MEK complex.
IC50 (Cell-Free) > 10 µM (Est. Fragment Affinity)0.33 nM (High Potency)0.7 nM (High Potency)
Ligand Efficiency High (>0.4) . Every atom contributes to binding.Moderate . Added bulk improves potency but lowers efficiency per atom.Moderate . High complexity required for PK/PD.
Primary Utility X-ray Crystallography, Fragment Screening, TSA Controls.Clinical Oncology (Neurofibromatosis, Cancer).[1][2][3][4]Clinical Oncology (Melanoma).
Mechanism of Action (The "Deep Pocket" Theory)
  • Fragment A binds exclusively to the unique allosteric pocket formed when MEK1/2 is in the inactive conformation. The iodine atom forms a critical halogen bond or hydrophobic interaction deep within the pocket, while the fluorine provides electronic modulation.

  • PD0325901 uses the exact same 2-fluoro-4-iodoaniline motif as Fragment A but adds a dihydroxy-propoxy side chain that reaches out to interact with the ATP-phosphate binding region, locking the enzyme more securely.

Visualization: The MEK Signaling Pathway & Inhibition Nodes

The following diagram illustrates where these inhibitors intervene in the MAPK signaling cascade and the structural logic of their binding.

MEK_Pathway cluster_binding Allosteric Binding Logic RAS RAS (GTP-Bound) RAF RAF (Dimerization) RAS->RAF Activates MEK MEK1/2 (Inactive) RAF->MEK Phosphorylates MEK_Active MEK1/2 (Phosphorylated) MEK->MEK_Active Activation Loop ERK ERK1/2 MEK_Active->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation Fragment Fragment A (Probe) Occupies Allosteric Pocket Only Fragment->MEK Weak Stabilization (>10 µM) Drug PD0325901 / Trametinib (Clinical Drug) Locks Pocket + Solvent Interaction Drug->MEK Potent Allosteric Lock (<1 nM)

Caption: The diagram contrasts the weak stabilization provided by the Fragment Probe vs. the potent "locking" mechanism of the Clinical Drugs within the MAPK cascade.

Experimental Protocols

To validate the performance of N-(2-fluoro-4-iodophenyl)acetamide against known inhibitors, two distinct protocols are required: one for structural binding (where the fragment shines) and one for functional potency (where the drug shines).

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Use this protocol to prove Fragment A binds the target, even if it doesn't inhibit strongly.

Objective: Determine the melting temperature (


) shift (

) of MEK1 induced by ligand binding.
  • Reagent Prep:

    • Protein: Recombinant human MEK1 (unactivated), diluted to 2 µM in Assay Buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

    • Dye: SYPRO Orange (5000x stock) diluted to 5x final concentration.

    • Compounds: Prepare Fragment A and PD0325901 at 10 mM in DMSO.

  • Plate Setup (384-well PCR plate):

    • Well Type 1 (Control): 19 µL Protein/Dye Mix + 1 µL DMSO.

    • Well Type 2 (Fragment): 19 µL Protein/Dye Mix + 1 µL Fragment A (Final conc: 50 µM).

    • Well Type 3 (Drug): 19 µL Protein/Dye Mix + 1 µL PD0325901 (Final conc: 10 µM).

  • Execution:

    • Seal plate with optical film.

    • Run in RT-PCR machine (e.g., QuantStudio).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis:

    • Calculate

      
      .
      
    • Expected Result:

      • Fragment A:

        
         (Validates binding to the pocket).
        
      • PD0325901:

        
         (Validates high-affinity locking).
        
Protocol B: TR-FRET Kinase Activity Assay

Use this protocol to demonstrate the potency gap.

Objective: Measure IC50 of inhibition of ERK1 phosphorylation by MEK1.

  • Reagents:

    • Enzyme: MEK1 (1 nM final).

    • Substrate: Inactive ERK1-biotin (50 nM final).

    • ATP: 10 µM (at

      
      ).[4]
      
    • Detection: Europium-anti-phospho-ERK antibody + XL665-Streptavidin.

  • Workflow:

    • Step 1: Dispense 5 µL of compound (Fragment A vs. PD0325901) in serial dilution (100 µM down to 0.1 nM).

    • Step 2: Add 5 µL MEK1 enzyme solution. Incubate 15 min (Pre-incubation is critical for allosteric inhibitors).

    • Step 3: Add 5 µL ATP/ERK1 substrate mix. Incubate 60 min at RT.

    • Step 4: Add 10 µL Detection Mix (EDTA to stop reaction + FRET reagents).

    • Step 5: Read on HTRF-compatible reader (e.g., EnVision).

  • Data Processing:

    • Plot Signal Ratio (665 nm / 620 nm) vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve.

    • Self-Validating Check: If Fragment A shows no inhibition at 10 µM, the assay is valid (it is a weak fragment). If PD0325901 IC50 is > 10 nM, check ATP freshness.

Workflow Visualization

Experimental_Workflow cluster_A Fragment A Role Start Compound Library Step1 1. Thermal Shift (DSF) (Screen for Binding) Start->Step1 Decision1 ΔTm > 2°C? Step1->Decision1 Decision1->Start No Step2 2. TR-FRET Assay (Screen for Potency) Decision1->Step2 Yes (Hit) Step3 3. X-Ray Crystallography (Soak Fragment) Step2->Step3 Validate Mode

Caption: Workflow showing Fragment A's primary utility in Steps 1 and 3 (Binding/Structure) rather than Step 2 (Potency).

References

  • Pfizer Global R&D. (2007). Discovery of PD0325901, a Potent and Selective MEK Inhibitor. Journal of Medicinal Chemistry.

  • Genentech/Exelixis. (2013). Structural basis for allosteric inhibition of MEK1 by cobimetinib. Nature.

  • BldPharm. (2023). N-(2-Fluoro-4-iodophenyl)acetamide Product Data.

  • PubChem. (2023). Compound Summary: N-(2-fluorophenyl)acetamide derivatives.[5]

Sources

Safety Operating Guide

Mastering the Safe Handling of N-(2-fluoro-4-iodophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug discovery and development, the ability to safely manage novel chemical entities is paramount. N-(2-fluoro-4-iodophenyl)acetamide, a halogenated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Approach

Assumed Hazard Classifications:

Hazard StatementClassificationRationale
Acute Toxicity, OralCategory 3/4Based on data for similar halogenated acetanilides.[6]
Acute Toxicity, DermalCategory 3/4Skin contact may be harmful.[2][7]
Skin Corrosion/IrritationCategory 2May cause skin irritation.[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][4][5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling N-(2-fluoro-4-iodophenyl)acetamide. The following table outlines the minimum required PPE, with the causality behind each choice explained.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves for any signs of degradation or perforation before use.[8][9]
Eye Protection Safety gogglesProtects eyes from splashes and airborne particles.[8][9]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[9]
Respiratory Protection Use in a certified chemical fume hoodA properly functioning fume hood is the primary engineering control to prevent inhalation of dust or vapors.[9][10]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is non-negotiable. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Work Area Decontamination: Before starting, ensure the chemical fume hood is clean and free of any unnecessary equipment.

  • Gather all necessary materials: This includes the chemical container, spatulas, weighing paper, and a tared, sealable container for the weighed compound.

  • Don appropriate PPE: Follow the guidelines outlined in the PPE table.

  • Perform all manipulations within a certified chemical fume hood: This is the most critical step to prevent inhalation exposure.[10]

  • Careful Dispensing: To avoid generating dust, handle the solid material gently. Use a spatula to carefully transfer the desired amount to the weighing paper.

  • Immediate Transfer: Promptly transfer the weighed compound to the reaction vessel or a sealed container.

  • Clean-up: Decontaminate the spatula and weighing boat with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste. Wipe down the work surface within the fume hood.

Solution Preparation and Reactions
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Sealed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: If heating is required, use a controlled heating mantle and a condenser to prevent the release of volatile compounds.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][11]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Small Spill For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of N-(2-fluoro-4-iodophenyl)acetamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires special handling.[9][12]

Waste Segregation
  • Halogenated Organic Waste: All solid waste contaminated with N-(2-fluoro-4-iodophenyl)acetamide (e.g., weighing paper, gloves, absorbent materials) and any liquid waste containing the compound must be disposed of in a designated "Halogenated Organic Waste" container.[9][12][13]

  • Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[14]

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "N-(2-fluoro-4-iodophenyl)acetamide."[14]

  • Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[12]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12][14]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key decision points and procedural flows.

Safe Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Equipment react->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose in Labeled Container segregate_waste->dispose

Caption: A flowchart illustrating the safe handling workflow for N-(2-fluoro-4-iodophenyl)acetamide.

Waste Disposal Decision Tree start Waste Generated is_contaminated Contaminated with N-(2-fluoro-4-iodophenyl)acetamide? start->is_contaminated is_halogenated Is it a halogenated organic compound? is_contaminated->is_halogenated Yes non_hazardous_waste Dispose as 'Non-Hazardous Waste' is_contaminated->non_hazardous_waste No halogenated_waste Dispose in 'Halogenated Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Waste' is_halogenated->non_halogenated_waste No

Caption: A decision tree for the proper segregation and disposal of laboratory waste.

By integrating these safety protocols and operational guidelines into your daily laboratory practices, you can confidently and responsibly handle N-(2-fluoro-4-iodophenyl)acetamide, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Sdfine. (n.d.). Chemwatch MSDS 46231. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Iodophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-4-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-4-iodophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.